2-Bromothiophene-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGVQIGIBCTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482184 | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-99-7 | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatility of 2-Bromothiophene-3-carbaldehyde in Modern Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromothiophene-3-carbaldehyde is a highly versatile heterocyclic building block that has garnered significant attention in various fields of chemical research. Its unique molecular architecture, featuring a thiophene ring substituted with a bromine atom at the 2-position and a formyl group at the 3-position, offers a rich platform for a multitude of chemical transformations. The presence of these two reactive functional groups allows for the strategic and regioselective introduction of diverse molecular complexities, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials for organic electronics. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its utility in medicinal chemistry and materials science.
Core Applications in Research
The research applications of this compound primarily stem from the reactivity of its bromine and aldehyde functionalities. The bromine atom serves as a handle for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The aldehyde group is a versatile functional group that can participate in a wide range of reactions, including nucleophilic additions and condensation reactions, such as the Knoevenagel condensation.
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, this compound is a key intermediate in the synthesis of novel bioactive molecules. The thiophene scaffold is a well-established pharmacophore found in numerous approved drugs, and the ability to functionalize it at two distinct positions allows for the creation of diverse libraries of compounds for biological screening.
Derivatives of this compound have been investigated for their potential as anti-cancer, antibacterial, and anti-inflammatory agents. For instance, the Suzuki-Miyaura coupling of a related isomer, 3-bromothiophene-2-carbaldehyde, with various arylboronic acids has been employed to synthesize a series of 3-aryl-thiophene-2-carbaldehydes. These intermediates were then converted into chalcone derivatives that exhibited significant in vitro antiproliferative activity against human colon cancer cell lines.[1]
Table 1: Anti-Cancer Activity of Chalcone Derivatives Synthesized from a 3-Aryl-thiophene-2-carbaldehyde Precursor [1]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 5a | HCT-15 | 21 |
| 5g | HCT-15 | 22.8 |
| Doxorubicin (Ref.) | HCT-15 | 25 |
Furthermore, a series of novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling of the corresponding bromothiophene-2-carbaldehyde, have demonstrated a range of biological activities, including antibacterial, antiurease, and nitric oxide (NO) scavenging capabilities.[2]
Table 2: Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives [2]
| Compound | Activity | Target/Assay | IC50 (µg/mL) |
| 2d | Antibacterial | Pseudomonas aeruginosa | 29.7 |
| 2d | NO Scavenging | - | 45.6 |
| 2i | Urease Inhibition | - | 27.1 |
| Streptomycin (Ref.) | Antibacterial | Pseudomonas aeruginosa | 35.2 |
Materials Science and Organic Electronics
In materials science, this compound is a valuable monomer for the synthesis of conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The thiophene unit is a common component of conducting polymers due to its excellent charge transport properties and environmental stability.[3]
The aldehyde and bromine functionalities of this compound can be utilized to construct donor-acceptor (D-A) copolymers, where the thiophene unit can act as the electron-donating moiety. The ability to introduce different substituents through cross-coupling and condensation reactions allows for the fine-tuning of the polymer's electronic properties, such as the HOMO/LUMO energy levels, which is crucial for optimizing device performance.[3]
Key Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
Experimental Protocol: Synthesis of 3-Aryl-thiophene-2-carboxaldehyde
-
Reagents: 3-Bromothiophene-2-carbaldehyde (1.0 eq.), Arylboronic acid (1.2 eq.), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), Potassium carbonate (2.0 eq.).
-
Solvent: Toluene and Water (4:1 mixture).
-
Procedure:
-
To a solution of 3-bromothiophene-2-carbaldehyde in toluene, add the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add water to the mixture and degas the reaction vessel by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-thiophene-2-carboxaldehyde.
-
References
2-Bromothiophene-3-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-bromothiophene-3-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key spectral data. Furthermore, it outlines a representative synthetic protocol and explores the compound's significance as a precursor to biologically active molecules, particularly in the context of anticancer research.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a five-membered aromatic thiophene ring. It is substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 3-position.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Bromo-3-formylthiophene, 2-bromo-3-thiophenecarboxaldehyde
-
CAS Number: 1860-99-7[1]
-
Molecular Formula: C₅H₃BrOS[1]
-
Molecular Weight: 191.05 g/mol [1]
-
Chemical Structure:
-
SMILES: O=Cc1c(Br)scc1
-
InChI: 1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H
-
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is presented below. This data is crucial for its identification, handling, and use in chemical reactions.
| Property | Value | Reference |
| Physical Form | Yellow to brown solid or liquid | |
| Melting Point | 34 °C | |
| Boiling Point | 60 °C at 760 mmHg | |
| ¹H NMR | Aldehyde proton (singlet): δ 9.5-10.5 ppm; Thiophene ring protons (doublets): H-5 and H-4 with coupling constant (³JHH) of ~5-6 Hz. | |
| ¹³C NMR | Data available, confirms carbonyl and aromatic carbons. | |
| Infrared (IR) | Characteristic carbonyl (C=O) stretching frequency. | |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the formylation of a pre-brominated thiophene precursor. The Vilsmeier-Haack reaction is a widely employed method for introducing a formyl group onto electron-rich heterocyclic rings like thiophene.
Representative Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of 2-bromothiophene to yield this compound.
Materials:
-
2-Bromothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature.
-
Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-bromothiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers and wash sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Development and Biological Activity
Halogenated thiophenes, such as this compound, are valuable precursors in the synthesis of more complex molecules with diverse biological activities. The bromine atom serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of different functional groups. The aldehyde group is also highly versatile and can be transformed into a wide range of other functionalities.
Thiophene derivatives have shown promise in anticancer research. Studies have indicated that certain substituted thiophenes can exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a logical workflow from the starting material to the synthesis of this compound and its subsequent derivatization for potential biological applications.
Caption: Synthetic pathway to this compound and its derivatives.
Hypothetical Signaling Pathway for Thiophene-Induced Apoptosis
Based on the observed biological activities of various thiophene derivatives in cancer cells, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical pathway of thiophene derivative-induced apoptosis.
This guide serves as a foundational resource for professionals engaged in organic synthesis and drug discovery. The versatile chemistry of this compound continues to make it a valuable intermediate in the development of novel therapeutic agents.
References
In-Depth Technical Guide to 2-Bromothiophene-3-carbaldehyde (CAS Number: 1860-99-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, potential hazards, and toxicological information for 2-Bromothiophene-3-carbaldehyde (CAS No. 1860-99-7). The information is intended to support researchers, scientists, and professionals in drug development and other scientific disciplines in the safe handling, assessment, and application of this compound.
Chemical and Physical Properties
This compound is a halogenated heterocyclic aldehyde. Its thiophene ring structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1860-99-7 | [1] |
| Molecular Formula | C₅H₃BrOS | [1] |
| Molecular Weight | 191.05 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 60 °C | Not specified |
| Density (Predicted) | 1.789 g/cm³ | Not specified |
| InChI Key | MMEGVQIGIBCTHI-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1sccc1Br | [1] |
Hazards and Toxicological Information
This compound is classified as a hazardous substance. The available data indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation and skin sensitization.[1]
Table 2: Hazard Identification and Classification
| Hazard | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocols
Detailed experimental protocols for assessing the key toxicological endpoints of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and provide a framework for the reproducible and reliable assessment of chemical hazards.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.[4][5][6][7][8]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats), are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dose Preparation: The test substance is typically administered in a constant volume by gavage. The vehicle used should be inert and not interfere with the absorption of the test substance.
-
Dose Administration: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The toxic class of the substance is determined based on the number of mortalities at each dose level.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[9][10][11][12][13]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Test Area Preparation: The fur on the back of the animal is clipped 24 hours before the test.
-
Application of Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.
-
Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential of the substance.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.[2][14][15][16][17]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific time points (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.
-
Data Analysis: The scores for each ocular reaction are used to determine the overall irritation potential of the substance.
Potential Mechanism of Action and Signaling Pathways
Specific studies on the mechanism of action of this compound are limited. However, the toxicity of many thiophene-containing compounds is known to be mediated by their metabolic activation.[18][19]
Cytochrome P450 (CYP450) enzymes in the liver can metabolize the thiophene ring to form reactive electrophilic intermediates, such as S-oxides and epoxides.[18][19] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.
Furthermore, various thiophene derivatives have been shown to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis, which is a programmed cell death pathway.[3][20][21][22][23][24] The induction of apoptosis can occur through various signaling pathways, often involving the activation of caspases and the disruption of mitochondrial function.[20][24]
Visualizations
Caption: Workflow for the hazard assessment of a chemical substance.
Caption: Proposed metabolic activation of the thiophene ring.
References
- 1. store.astm.org [store.astm.org]
- 2. oecd.org [oecd.org]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. researchgate.net [researchgate.net]
- 19. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scirp.org [scirp.org]
- 22. benchchem.com [benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
The Versatility of 2-Bromothiophene-3-carbaldehyde: A Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiophene-3-carbaldehyde, a bifunctional heterocyclic compound, has emerged as a pivotal building block in modern organic synthesis. Its unique structure, featuring a reactive aldehyde group and a bromine atom on a thiophene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in key carbon-carbon and carbon-heteroatom bond-forming reactions. It is an invaluable intermediate in the synthesis of a wide array of functional molecules, from pharmaceutical agents to advanced organic materials.[1][2][3] This technical document will delve into the core reactions, provide detailed experimental protocols, present quantitative data for comparative analysis, and illustrate key synthetic pathways.
Core Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its two primary functional groups. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a diverse range of chemical transformations, making it a highly sought-after starting material.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for several of these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of aryl-aryl bonds. The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, yields 2-arylthiophene-3-carbaldehydes. These products are important intermediates in the synthesis of pharmaceuticals and organic electronic materials.[3][4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-phenylthiophene-3-carbaldehyde.[2][5]
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are valuable precursors for more complex molecules and have applications in materials science.[6][7]
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (10 mL) is degassed with argon. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-(phenylethynyl)thiophene-3-carbaldehyde.[8]
Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 60 | 6 | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | 10 | 88 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 50 | 12 | 78 |
Diagram 2: General Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for a variety of synthetic transformations.
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide generates a 2-bromo-3-(alkenyl)thiophene derivative. The stereochemical outcome of the reaction can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions.[9][10]
Detailed Experimental Protocol: Wittig Reaction of this compound with Benzyltriphenylphosphonium chloride
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The resulting deep red solution of the ylide is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to afford 2-bromo-3-styrylthiophene.[10]
Table 3: Wittig Reaction of this compound with Various Phosphorus Ylides
| Entry | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyltriphenylphosphonium chloride | n-BuLi | THF | rt | 12 | 80 (E/Z mixture) |
| 2 | Methyltriphenylphosphonium bromide | NaH | DMSO | rt | 6 | 88 |
| 3 | (Carbethoxymethyl)triphenylphosphonium bromide | K₂CO₃ | CH₂Cl₂ | reflux | 24 | 95 (E-isomer) |
| 4 | Allyltriphenylphosphonium bromide | t-BuOK | THF | 0 to rt | 8 | 75 |
Diagram 3: Mechanism of the Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C bond. This compound readily undergoes Knoevenagel condensation with various active methylene compounds to produce α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals and dyes.[1][11]
Detailed Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
A mixture of this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature for 2 hours. The precipitate formed is collected by filtration, washed with cold ethanol, and dried to give 2-((2-bromothiophen-3-yl)methylene)malononitrile.[12][13]
Table 4: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | rt | 2 | 95 |
| 2 | Ethyl cyanoacetate | Ammonium acetate | Acetic acid | 100 | 4 | 88 |
| 3 | Diethyl malonate | Piperidine | Toluene | reflux | 12 | 75 |
| 4 | Barbituric acid | None | Water | reflux | 3 | 92 |
Applications in the Synthesis of Complex Molecules
The versatility of this compound makes it a valuable precursor for the synthesis of a variety of complex and biologically active molecules, as well as functional materials.
Synthesis of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including kinase inhibition, and are therefore of great interest in drug discovery.[14][15][16][17] A common synthetic route to these compounds involves the initial functionalization of this compound.
Diagram 4: Synthetic Pathway to Thieno[3,2-d]pyrimidines
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. adichemistry.com [adichemistry.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. bhu.ac.in [bhu.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Thiophenes: A Cornerstone in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Halogenated thiophenes have emerged as indispensable building blocks in the realm of synthetic chemistry, underpinning significant advancements in pharmaceuticals, organic electronics, and functional materials. Their unique electronic properties and versatile reactivity make them prized synthons for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of halogenated thiophenes, with a focus on providing practical experimental details and comparative data for laboratory applications.
Synthesis of Halogenated Thiophenes
The introduction of halogen atoms onto the thiophene ring can be achieved through various methods, with direct halogenation being the most common. The regioselectivity of these reactions is highly dependent on the reaction conditions and the halogenating agent employed.
Direct Halogenation:
Thiophene undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the activating effect of the sulfur atom.
-
Bromination: The bromination of thiophene can yield either 2-bromothiophene or 2,5-dibromothiophene depending on the stoichiometry of the bromine used.[1][2] For instance, reacting thiophene with one equivalent of bromine in a solvent like carbon tetrachloride at low temperatures predominantly affords 2-bromothiophene.[1] The use of excess bromine or harsher conditions leads to the formation of 2,5-dibromothiophene.[2][3][4] A mixture of bromine and 48% hydrobromic acid can also be used for a smooth reaction.[4][5] Another approach involves the use of N-bromosuccinimide (NBS) as a milder brominating agent.[3]
-
Chlorination and Iodination: Similar to bromination, chlorination and iodination can be achieved using appropriate halogenating agents. For instance, a copper-mediated halocyclization using sodium halides has been reported for the synthesis of 3-halothiophenes.[6][7]
Other Synthetic Routes:
While direct halogenation is widely used, other methods offer alternative pathways to specific halogenated thiophene isomers. These can include ring-closing reactions of appropriately substituted precursors or metal-catalyzed processes.[8][9][10] For instance, a regioselective synthesis of 2,4-disubstituted thiophenes has been established using Lawesson's reagent.[9]
Key Reactions and Reactivity
The halogen atoms on the thiophene ring serve as versatile handles for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Metal-Halogen Exchange and Lithiation:
Halogenated thiophenes, particularly bromothiophenes, readily undergo metal-halogen exchange with organolithium reagents like n-butyllithium (n-BuLi) to form highly reactive lithiated thiophene intermediates.[11][12][13] This reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The resulting thienyllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups onto the thiophene ring.[11][12] This method is a powerful tool for the synthesis of substituted thiophenes.[14]
Palladium-Catalyzed Cross-Coupling Reactions:
Halogenated thiophenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for the halogen is I > Br > Cl.[15]
-
Suzuki-Miyaura Coupling: This reaction couples a halogenated thiophene with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base.[15][16][17][18][19][20] It is a widely used method for the synthesis of aryl- and heteroaryl-substituted thiophenes.[13][20] 2-Bromothiophene generally exhibits higher reactivity than 3-bromothiophene in these couplings.[13]
-
Stille Coupling: The Stille coupling involves the reaction of a halogenated thiophene with an organostannane reagent, catalyzed by a palladium complex.[12][21][22][23][24][25] This reaction is known for its tolerance of a wide range of functional groups.[12]
-
Heck Reaction: In the Heck reaction, a halogenated thiophene is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a halogenated thiophene with an amine in the presence of a palladium catalyst and a base.[13][15]
-
Sonogashira Coupling: This coupling reaction involves the reaction of a halogenated thiophene with a terminal alkyne, catalyzed by palladium and copper complexes, to yield alkynylthiophenes.
-
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner to couple with a halogenated thiophene, catalyzed by a nickel or palladium complex.[21]
Applications in Drug Development and Materials Science
The versatility of halogenated thiophenes makes them crucial intermediates in the synthesis of a wide range of functional molecules.
Pharmaceuticals:
The thiophene moiety is a common scaffold in many pharmaceutical drugs.[6][7] Halogenated thiophenes serve as key starting materials for the synthesis of drugs like the antithrombotic agent clopidogrel, which is derived from 2-bromothiophene.[26][27] The ability to functionalize the thiophene ring at specific positions through the reactions described above is critical for structure-activity relationship (SAR) studies in drug discovery.
Organic Electronics:
Halogenated thiophenes are fundamental building blocks for the synthesis of conjugated polymers, such as polythiophenes, which are widely used in organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][28][29][30][31] The properties of these polymers can be fine-tuned by introducing different substituents on the thiophene ring, often via reactions of halogenated precursors. For example, 2,5-dibromothiophene is a key monomer for the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of well-studied conducting polymers.[32]
Experimental Protocols
Below are detailed methodologies for key experiments involving halogenated thiophenes.
Synthesis of 2-Bromothiophene [1]
-
Materials: Thiophene (1 mole), bromine (1.1 mole), carbon tetrachloride (600 ml), powdered sodium hydroxide (15 g).
-
Procedure:
-
A solution of bromine in 300 ml of carbon tetrachloride is added dropwise over 4 hours to a stirred mixture of thiophene in 300 ml of carbon tetrachloride, cooled in an ice bath.
-
After the addition is complete, the solvent is removed under reduced pressure.
-
The residue is heated with powdered sodium hydroxide for 4 hours on a steam bath with occasional stirring.
-
The solution is decanted from the sodium hydroxide, which is then washed with carbon tetrachloride.
-
Distillation of the combined organic phases through a column affords 2-bromothiophene.
-
Synthesis of 2,5-Dibromothiophene [2][3]
-
Materials: Thiophene (297 g), bromine (950 g), benzene (equal volume to thiophene), ethanol (700 ml), sodium hydroxide (250 g).
-
Procedure:
-
Bromine is added to a mixture of thiophene and benzene as quickly as possible without the escape of bromine vapor.
-
Once the evolution of hydrogen bromide has slowed, ethanol and sodium hydroxide are added.
-
The mixture is boiled under reflux for 16 hours.
-
After cooling, the mixture is diluted with water, and the organic layer is separated.
-
Distillation of the organic layer through a column yields 2,5-dibromothiophene.
-
General Protocol for Lithiation of 3-Bromothiophene [11][12]
-
Materials: 3-Bromothiophene (1.0 eq), anhydrous THF, n-butyllithium (1.1 eq), electrophile (1.2 eq), saturated aqueous NH₄Cl solution, diethyl ether or ethyl acetate, anhydrous MgSO₄ or Na₂SO₄.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromothiophene in anhydrous THF to a concentration of approximately 0.2-0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.
-
Slowly add n-butyllithium dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile dropwise while maintaining the temperature at -78 °C.
-
Stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Suzuki Coupling of a Bromothiophene [13][16]
-
Materials: Bromothiophene (1.0 mmol), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents), degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Procedure:
-
In an oven-dried Schlenk flask, combine the bromothiophene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Stille Coupling of a Bromothiophene [12]
-
Materials: Bromothiophene (1.0 equivalent), organostannane reagent (1.0-1.2 equivalents for mono-substitution, 2.2-2.5 equivalents for di-substitution), palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), anhydrous and degassed solvent.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to a temperature typically between 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
| Reaction | Halogenated Thiophene | Coupling Partner/Electrophile | Catalyst/Reagent | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 2-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 | 12 | ~85-95 | [13] |
| Suzuki Coupling | 3-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 | 12 | ~80-90 | [13] |
| Suzuki Coupling | 2,5-dibromo-3-hexylthiophene | Arylboronic acids (2.5 mmol) | Pd(PPh₃)₄ (6 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 12 | - | [19] |
| Stille Coupling | 3,4-dibromothiophene | Organostannane | Pd₂(dba)₃ | - / Anhydrous, degassed solvent | 80-120 | - | - | [12] |
Visualizing Synthetic Pathways
DOT Language Scripts for Key Transformations:
Conclusion
Halogenated thiophenes are undeniably a class of privileged building blocks in synthetic organic chemistry. Their straightforward synthesis and the exceptional versatility of the carbon-halogen bond allow for the construction of a vast array of complex and valuable molecules. From life-saving pharmaceuticals to cutting-edge electronic materials, the impact of these simple heterocycles is profound and continues to grow. This guide has provided a foundational understanding of their synthesis, reactivity, and applications, along with practical experimental guidance. It is anticipated that the continued exploration of the chemistry of halogenated thiophenes will lead to further innovations and discoveries across the scientific disciplines.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of 2,4-disubstituted thiophenes | Scilit [scilit.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. Stille Coupling [organic-chemistry.org]
- 24. jk-sci.com [jk-sci.com]
- 25. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 26. 2-Bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 27. guidechem.com [guidechem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. researchgate.net [researchgate.net]
- 31. Polythiophene Derivatives -Based Materials for Organic Field Effect Transistors and Photovoltaic Cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 32. jocpr.com [jocpr.com]
The Synthetic Versatility of 2-Bromothiophene-3-carbaldehyde: A Guide to Novel Reactions
Abstract
2-Bromothiophene-3-carbaldehyde is a versatile heterocyclic building block prized in medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde and a bromine-substituted thiophene ring opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of novel and synthetically valuable reactions starting from this compound, including palladium-catalyzed cross-couplings, condensation reactions, and the synthesis of fused heterocyclic systems. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to empower researchers in leveraging this potent synthon for the development of novel molecular architectures.
Introduction: The Utility of a Bifunctional Synthon
The this compound scaffold is of significant interest due to the orthogonal reactivity of its two key functional groups. The aldehyde group serves as a versatile handle for nucleophilic additions and condensation reactions, allowing for chain extension and the formation of diverse C=C and C-N bonds.[1] Simultaneously, the C-Br bond at the 2-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, alkynyl, and amino substituents. This dual reactivity allows for stepwise or one-pot functionalization, leading to highly complex and substituted thiophene derivatives, which are core motifs in numerous pharmaceuticals and organic materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations. The electron-withdrawing nature of the adjacent aldehyde group can influence the reactivity of the C-Br bond, facilitating key steps in the catalytic cycles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[2][3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in the substrate.[2]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic ester | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 90 | 88 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 90 | 92 |
Data adapted from analogous reactions with 4-bromothiophene-2-carbaldehyde.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[4][5] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structures in materials science and natural product chemistry. The reaction is typically co-catalyzed by palladium and copper(I) iodide.[6]
Table 2: Typical Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5%) | CuI (5%) | Et₃N | DMF | 100 | 72-96 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (2%) | Et₃N | THF | 65 | ~95 |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (2%) | CuI (2%) | Et₃N | THF | 65 | High |
Data adapted from general and specific Sonogashira protocols.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides.[5][8] This reaction has broad utility in pharmaceuticals, where the arylamine motif is prevalent. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[5][9]
Table 3: Typical Buchwald-Hartwig Amination Conditions
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu | Toluene | 100-110 | High |
| Aniline | Pd(OAc)₂ (1-2%) | BINAP (1.5-3%) | Cs₂CO₃ | Toluene | 100 | Moderate-High |
| N-Methylaniline | [Pd(allyl)Cl]₂ (0.5-1%) | t-BuXPhos (2%) | NaOtBu | Toluene | 80-100 | High |
Data compiled from general protocols for aryl bromides.[4][10]
Aldehyde-Centric Transformations
The aldehyde functionality of this compound is a focal point for building molecular complexity, primarily through the formation of new carbon-carbon double bonds.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[11] This reaction is typically catalyzed by a weak base like piperidine or ammonium acetate.[11][12]
Table 4: Knoevenagel Condensation Conditions
| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| Malononitrile | Piperidine (cat.) | Ethanol | Reflux, 1-2 h | 85-95 |
| Ethyl cyanoacetate | Basic Alumina | Solvent-free | Microwave, 3-5 min | High |
| Barbituric acid | None | Water | Reflux, 2-4 h | Good |
Data adapted from protocols for related nitrothiophene-carbaldehydes.[12]
Wittig Reaction
The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). This method is highly valuable for its predictability in positioning the double bond.
Table 5: Typical Wittig Reaction Conditions
| Wittig Salt | Base | Solvent | Conditions | Yield (%) |
| Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane/Water | RT, 10-30 min | Good-Excellent |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to RT | High |
| (Carbethoxymethyl)triphenylphosphonium bromide | NaHCO₃ (aq) | Diethyl ether | RT, 1 h | ~70-80 |
Data adapted from general Wittig protocols.[3]
Synthesis of Fused Heterocycles: Thienopyridines
A significant application of this compound and its derivatives is the synthesis of thienopyridines, a class of fused heterocycles with important biological activities.[8] One common strategy is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By first converting the 2-bromo substituent to an amino group (e.g., via Buchwald-Hartwig amination), the resulting 2-aminothiophene-3-carbaldehyde becomes an ideal substrate for constructing a fused pyridine ring.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Adapted from Rasheed et al. for a related bromothiophene-carbaldehyde.[2]
-
To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.0 equiv), the desired arylboronic acid or ester (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Add the solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylthiophene-2-carbaldehyde.
General Protocol for Knoevenagel Condensation
Adapted from BenchChem protocols for a related nitro-substrate.[12]
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.
-
Add the active methylene compound (e.g., malononitrile, 1.1 equiv) and stir until fully dissolved.
-
Add a catalytic amount of piperidine (~0.1 equiv) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Maintain reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
General Protocol for Wittig Reaction
Adapted from a general procedure using phase-transfer conditions.[3]
-
To a reaction tube, add benzyltriphenylphosphonium chloride (1.2 equiv), this compound (1.0 equiv), and dichloromethane (DCM, ~1.0 M concentration).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Cap the tube and shake or stir vigorously for 30 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the mixture with additional DCM and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the alkene.
Conclusion
This compound stands as a powerful and versatile intermediate for organic synthesis. The reliable and high-yielding protocols for palladium-catalyzed cross-coupling and aldehyde condensation reactions described herein provide a robust toolkit for researchers. These methods enable the straightforward synthesis of highly functionalized thiophenes and complex fused-ring systems like thienopyridines, paving the way for the discovery of new therapeutic agents and advanced organic materials. The strategic application of these reactions will undoubtedly continue to drive innovation in chemical science.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedlaender Synthesis [organic-chemistry.org]
Fundamental reaction mechanisms involving 2-Bromothiophene-3-carbaldehyde
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Bromothiophene-3-carbaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates two key functional groups: a bromine atom at the 2-position and a carbaldehyde group at the 3-position. This unique arrangement allows for a diverse array of chemical transformations. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the aldehyde group provides a site for nucleophilic additions, condensations, and subsequent cyclizations. This guide provides a detailed technical overview of the core reaction mechanisms involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in complex synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the thiophene ring makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational for building molecular complexity by forming new C-C and C-N bonds. Generally, the reactivity of halothiophenes in these couplings is high, with the C2 position being more electron-deficient and thus more susceptible to oxidative addition than other positions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2][3] It is widely used due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[3][4]
Reaction Mechanism: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide.[4][5] This step is facilitated by a base.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[5]
Experimental Protocol: General Procedure for Suzuki Coupling A representative procedure for a similar substrate involves the following steps.[6]
-
To a solution of this compound (1.0 equiv) in a dioxane/water mixture (e.g., 6:1 v/v), add the desired arylboronic acid (1.1 equiv) and a base such as potassium carbonate (2.0 equiv).[6]
-
Spurge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[1][6]
-
Heat the reaction mixture to 80-90 °C and monitor its progress using TLC or GC-MS.[1][6]
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene.[7][8] The reaction is highly valuable for forming C(sp²)–C(sp²) bonds and exhibits excellent trans selectivity.[8]
Reaction Mechanism: The mechanism is similar to other palladium-catalyzed couplings:[7][9]
-
Oxidative Addition: Pd(0) adds to the aryl bromide, forming an Ar-Pd(II)-Br complex.[7]
-
Alkene Coordination & Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond (migratory insertion).[9]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydrido-palladium complex.[10]
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the H-Pd(II)-Br species.
Experimental Protocol: General Procedure for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), a palladium precatalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 equiv).
-
Add a suitable solvent (e.g., DMF or acetonitrile) and a base, typically an amine base like triethylamine (Et₃N, 2.0 equiv).[7]
-
Deoxygenate the mixture by bubbling with an inert gas.
-
Heat the reaction to 80-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a desiccant, and concentrate.
-
Purify the residue via column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling process that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt cocatalyst, along with an amine base.[11][12]
Reaction Mechanism: The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: This cycle is analogous to other cross-coupling reactions, starting with the oxidative addition of the Pd(0) catalyst to this compound.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[13] This species is more nucleophilic than the alkyne itself.
-
Transmetalation: The crucial step is the transfer of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination to yield the alkyne-substituted thiophene and regenerate the Pd(0) catalyst.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flask containing this compound (1.0 equiv) and a terminal alkyne (1.2 equiv), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper(I) cocatalyst (e.g., CuI, 0.04 equiv).
-
Add a solvent such as THF or DMF and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (stannane).[14] It is known for its tolerance of a wide variety of functional groups, and the organotin reagents are generally not sensitive to moisture or air.[14] However, the toxicity of tin compounds is a significant drawback.[14]
Reaction Mechanism: The catalytic cycle for the Stille coupling is analogous to the Suzuki reaction and consists of three main steps:[14][15]
-
Oxidative Addition: A Pd(0) species inserts into the C-Br bond of the thiophene substrate.[14]
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium(II) complex.[15]
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[14]
Experimental Protocol: General Procedure for Stille Coupling A general procedure adapted for this substrate is as follows:[14]
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), and an additive like CuI (0.1 equiv) or LiCl (5.3 equiv) in an anhydrous solvent like DMF.[14]
-
Purge the flask with argon for 10 minutes before adding the organotin reagent (1.1-1.2 equiv).[14]
-
Heat the solution to 40-80 °C and stir for several hours to days, monitoring by TLC or LC-MS.[14]
-
Upon completion, cool the mixture and perform a workup. This may involve washing with an aqueous solution of KF or NH₃·H₂O to remove tin byproducts.[14]
-
Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate.
-
Purify the crude material by flash chromatography to afford the coupled product.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[16][17] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16][18]
Reaction Mechanism: The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[16][17] The development of bulky, electron-rich phosphine ligands (Buchwald ligands) has been critical to the reaction's success.[18]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination A protocol for amination of substituted bromothiophenes involves the following:[19]
-
Charge a reaction tube with a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.04 equiv), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv).
-
Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Add an anhydrous solvent like dioxane or toluene.[19]
-
Seal the tube and heat the mixture to 80-120 °C, stirring until the reaction is complete (monitored by LC-MS).[19]
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product using column chromatography.
Reactions of the Aldehyde Moiety
The aldehyde group at the 3-position is a versatile functional handle for chain extension and the formation of new C=C double bonds.
Wittig Reaction
The Wittig reaction transforms an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[20][21] This reaction is a cornerstone of organic synthesis for C=C bond formation.[20]
Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[20] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[20][21]
Experimental Protocol: General Procedure for Wittig Reaction The ylide is typically prepared in situ.[20]
-
Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equiv) in an anhydrous solvent like THF.[21] Cool the suspension to 0 °C or -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), dropwise until the characteristic color of the ylide appears (often deep red or orange).[20] Stir for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it slowly to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[22] The reaction produces a stable α,β-unsaturated product.[22]
Reaction Mechanism:
-
The basic catalyst (e.g., piperidine, ammonium acetate) deprotonates the active methylene compound to form a resonance-stabilized carbanion.
-
The carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
The resulting alkoxide intermediate is protonated.
-
A final elimination (dehydration) step, often promoted by heat, yields the C=C double bond of the final product.
Experimental Protocol: General Procedure for Knoevenagel Condensation A typical procedure involves the following:[23]
-
Dissolve this compound (1.0 equiv) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.1 equiv) in a suitable solvent like ethanol, toluene, or acetic acid.
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
If precipitation occurs, collect the product by filtration and wash with a cold solvent (e.g., ethanol).
-
If the product is soluble, concentrate the reaction mixture and purify by recrystallization or column chromatography.
Table 2: Condensation of Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 3-Formylchromone | 2-Thioxoimidazolidin-4-one | Piperidine | Acetic Acid | Reflux, 20 min | 74-78%[23] |
| Aromatic Aldehydes | 1,3-Diketones | Mg/Al-LDH | THF | Reflux | Good yields[24] |
Physical and Spectroscopic Data
Table 3: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₃BrOS | [25] |
| Molecular Weight | 191.05 g/mol | [25][26] |
| CAS Number | 1860-99-7 | [26] |
| Appearance | Solid | [25] |
| ¹H NMR (CDCl₃, ppm) | δ 9.88 (s, 1H, CHO), δ 7.29 (d, 1H), δ 7.23 (d, 1H) | [27] |
| InChI Key | MMEGVQIGIBCTHI-UHFFFAOYSA-N |[25] |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. www1.udel.edu [www1.udel.edu]
- 22. benchchem.com [benchchem.com]
- 23. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 26. This compound | C5H3BrOS | CID 12245921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. This compound(1860-99-7) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromothiophene-3-carbaldehyde from Thiophene
Introduction
2-Bromothiophene-3-carbaldehyde is a valuable substituted thiophene derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the bromo and formyl groups at adjacent positions on the thiophene ring allows for diverse subsequent chemical modifications. This document outlines a two-step synthetic protocol for the preparation of this compound, commencing with the selective bromination of thiophene to yield 2-bromothiophene, followed by the introduction of a formyl group at the 3-position via a Vilsmeier-Haack reaction.
The synthesis of 2-bromothiophene can be achieved by the direct partial bromination of thiophene.[1] The subsequent formylation of the electron-rich heteroaromatic ring is accomplished using the Vilsmeier-Haack reaction, a versatile method for introducing a formyl group.[2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis protocol.
Table 1: Properties of Reactants and Intermediate
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |
| Thiophene | 110-02-1 | C₄H₄S | 84.14 | Colorless liquid | 84 | -38 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White solid | - | 175-180 (decomposes) |
| 2-Bromothiophene | 1003-09-4 | C₄H₃BrS | 163.04 | Colorless liquid | 153-154 | -10 |
Table 2: Properties of Reagents for Formylation and the Final Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid | 153 | -61 |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Colorless fuming liquid | 105.8 | 1.25 |
| This compound | 930-95-0 | C₅H₃BrOS | 191.05 | Solid | - | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-Bromothiophene from Thiophene
This protocol describes the regioselective bromination of thiophene at the 2-position using N-bromosuccinimide (NBS).
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiophene (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring under a nitrogen atmosphere.
-
To the cooled solution, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield pure 2-bromothiophene.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol details the formylation of 2-bromothiophene at the 3-position. While the Vilsmeier-Haack reaction is a standard formylation method, an alternative approach involving lithiation may offer improved regioselectivity.[2][3][6]
Materials:
-
2-Bromothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous solution of sodium acetate
Procedure:
Part A: Preparation of the Vilsmeier Reagent
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
With vigorous stirring, slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.
-
After the complete addition of POCl₃, continue stirring the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[7]
Part B: Formylation Reaction
-
Dissolve 2-bromothiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 2-bromothiophene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC.[7]
Part C: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the mixture by the slow, dropwise addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and wash them sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography to yield this compound.
Alternative Formylation Strategy: Lithiation
An alternative and potentially more regioselective method for the formylation of 2-bromothiophene at the 3-position involves a lithium-halogen exchange followed by quenching with DMF.[6] This method relies on the generation of an organolithium intermediate, which then reacts with the formylating agent. Careful control of temperature and reagents is crucial for the success of this approach.
Visual Representation of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from thiophene.
Caption: Synthetic pathway for this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. sciforum.net [sciforum.net]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: The Strategic Use of 2-Bromothiophene-3-carbaldehyde in Suzuki Cross-Coupling Reactions
Introduction
2-Bromothiophene-3-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry.[1] The presence of both a bromine atom and an aldehyde group on the thiophene ring provides two distinct points for chemical modification. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming carbon-carbon bonds.[2][3][4] This reaction's tolerance for a wide range of functional groups and its typically high yields make it a cornerstone of modern synthesis.[2]
The resulting 2-arylthiophene-3-carbaldehyde derivatives are valuable intermediates in the synthesis of complex molecular architectures for drug discovery and materials science. Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, making them crucial scaffolds in the development of new therapeutic agents.[2][5]
These application notes provide an overview of the Suzuki cross-coupling reaction using this compound, including typical reaction conditions, a detailed experimental protocol, and troubleshooting guidance for researchers and drug development professionals.
Application Notes: Synthesis of Bioactive Scaffolds
The Suzuki cross-coupling of this compound with various aryl or heteroaryl boronic acids provides a direct route to 2-Arylthiophene-3-carbaldehydes. These products are key precursors for a variety of more complex, biologically active molecules.
-
Anticancer Agents: Thiophene derivatives are a paramount scaffold in the design of novel anticancer drugs.[5] The 2-arylthiophene-3-carbaldehyde core can be further elaborated, for example, through condensation reactions with methyl ketones to form chalcones, which have demonstrated potential as cytotoxic agents against various cancer cell lines.[5]
-
Fused Heterocyclic Systems: The aldehyde functionality serves as a convenient starting point for constructing fused ring systems, such as thieno[3,2-b]pyridines.[6][7] These fused heterocycles are prevalent in pharmacologically important molecules and are investigated for a range of therapeutic applications.
-
Kinase and GPCR Modulators: The thiophene moiety is a common feature in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. It can form critical interactions within the active sites of these important drug targets, and the Suzuki reaction provides an efficient means to explore the structure-activity relationship (SAR) by introducing diverse aryl substituents.[8]
Optimized Reaction Conditions for Suzuki Coupling
The success of the Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. The conditions must be carefully selected to ensure high yields and minimize side reactions, such as dehalogenation.[9] Below is a summary of typical conditions reported for the Suzuki coupling of analogous bromothiophene aldehydes, which serve as an excellent starting point for optimizing reactions with this compound.
| Component | Example | Role / Considerations | Source(s) |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) | A common and effective catalyst for this type of coupling. Typically used in 1-5 mol%. | [2][9][10] |
| Pd(OAc)₂ with a ligand | Often used with phosphine ligands like SPhos or XPhos, especially for challenging substrates. | [11][12] | |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is essential for the transmetalation step. K₃PO₄ is often effective in achieving better yields. | [2][9][11] |
| Solvent System | Dioxane/Water (e.g., 6:1) | A biphasic system is common, as it solubilizes both the organic substrate and the inorganic base. The water ratio is critical to prevent dehalogenation. | [2][9][13] |
| Toluene/Water or DMF | Toluene can be used, but the solubility of boronic acids may be lower. DMF is another option. | [2][11] | |
| Arylating Agent | Aryl Boronic Acids | A wide variety of electron-rich and electron-poor aryl and heteroaryl boronic acids can be used. | [2][10] |
| Temperature | 80-100 °C | The reaction typically requires heating to proceed at a reasonable rate. | [2][9][14] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium(0) catalyst. | [13][14] |
Visualizing the Reaction Mechanism and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki reaction and a standard experimental workflow.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an aryl boronic acid. It is based on established methods for similar substrates and should be optimized for specific combinations of reagents.[9][13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.1 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)
-
1,4-Dioxane (6 mL, degassed)
-
Water (1 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the selected aryl boronic acid (1.1 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[14]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (6 mL) and degassed water (1 mL) via syringe. Allow the mixture to stir for 5-10 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[2][10]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-arylthiophene-3-carbaldehyde.[3][13]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different bases (K₃PO₄ can be more effective than K₂CO₃) or catalyst/ligand systems (e.g., Pd₂(dba)₃ with SPhos).[2][11][14] Ensure the reagents are pure and the solvents are thoroughly degassed, as oxygen can deactivate the catalyst.[14]
-
Dehalogenation: A common side reaction is the proto-debromination of the starting material. This is often caused by excess water in the solvent mixture.[9] If dehalogenation is significant, reduce the proportion of water (e.g., to an 8:1 or 10:1 dioxane/water ratio) or consider using a different solvent system like toluene/ethanol/water.[9][15]
-
Homocoupling of Boronic Acid: Excess homocoupling of the boronic acid can occur. This can sometimes be mitigated by adjusting the stoichiometry, temperature, or catalyst loading.
References
- 1. CAS 1860-99-7: this compound [cymitquimica.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Stille Coupling with 2-Bromothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Stille cross-coupling reaction of 2-bromothiophene-3-carbaldehyde with various organostannanes. This reaction is a powerful method for the synthesis of 2-aryl- or 2-vinyl-3-thiophenecarbaldehydes, which are valuable intermediates in medicinal chemistry and materials science. The protocol is based on established principles of Stille couplings for various brominated thiophenes and other aryl bromides.[1][2][3]
Reaction Principle
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[4][5][6] The reaction is valued for its tolerance of a wide array of functional groups, often obviating the need for protecting groups.[1][7] The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][4][5]
Illustrative Reaction Scheme
Where R can be an aryl, heteroaryl, vinyl, or other organic moiety.
Experimental Data Summary
The following table summarizes representative reaction conditions and yields for Stille cross-coupling reactions of brominated thiophenes with various organostannanes. These are illustrative examples, and optimization may be required for specific substrates and desired outcomes.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4 mol%) | - | Toluene | - | 110 | 12 | 85-95 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2 mol%) | P(o-tol)₃ (8 mol%) | THF | - | 80 | 16 | 80-90 |
| 3 | 2-(Tributylstannyl)pyridine | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | Dioxane | CsF | 100 | 24 | 75-85 |
| 4 | 1-Methyl-2-(tributylstannyl)pyrrole | PdCl₂(PPh₃)₂ (3 mol%) | - | DMF | - | 90 | 12 | 88-98 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Detailed Experimental Protocol
This protocol provides a detailed methodology for a typical Stille coupling reaction with this compound.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Syringes and needles
-
Stir plate and stir bar
-
Heating mantle or oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous potassium fluoride solution, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
If a ligand is required, it should be added at this stage.
-
-
Degassing:
-
Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.[1]
-
-
Addition of Reagents:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1] The optimal temperature will depend on the specific substrates and catalyst used.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] The reaction is typically complete when the starting material is no longer detectable.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1]
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This will precipitate the tin salts.[1]
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted-3-thiophenecarbaldehyde. The eluent system will depend on the polarity of the product.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical Stille coupling reaction.
Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. jk-sci.com [jk-sci.com]
Application of 2-Bromothiophene-3-carbaldehyde in the Synthesis of Conductive Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiophene-3-carbaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of functionalized conductive polymers. The presence of a bromine atom at the 2-position and a carbaldehyde group at the 3-position offers unique opportunities for regioselective polymerization and post-polymerization modification. This document provides detailed application notes and adapted experimental protocols for the synthesis of conductive polythiophenes derived from this compound. The methodologies are based on well-established metal-catalyzed cross-coupling reactions, including Suzuki and Stille polymerizations, which are standard techniques for the formation of conjugated polymer systems. While direct literature on the polymerization of this specific monomer is limited, the provided protocols are adapted from closely related thiophene derivatives and are expected to be highly applicable.
Introduction
Polythiophenes are a prominent class of conductive polymers due to their excellent charge-transport properties, environmental stability, and the tunability of their electronic and physical characteristics through functionalization. The incorporation of a carbaldehyde group onto the thiophene monomer, as in this compound, provides a reactive handle for a variety of applications. This functional group can be used for post-polymerization modifications, such as the covalent attachment of biomolecules, drugs, or other moieties, which is of particular interest in the fields of biosensing, drug delivery, and organic electronics.
The bromine atom on the thiophene ring serves as a reactive site for various cross-coupling polymerization reactions, enabling the formation of the conjugated polymer backbone. The strategic placement of the bromo and formyl groups on the thiophene ring influences the reactivity of the monomer and the properties of the resulting polymer.
Synthetic Pathways for Conductive Polymers from this compound
The synthesis of conductive polymers from this compound can be approached through several metal-catalyzed polymerization methods. The most common and effective methods for creating well-defined polythiophene structures are Suzuki and Stille cross-coupling polymerizations. Due to the reactive nature of the aldehyde group, a protection/deprotection strategy may be necessary to prevent side reactions during polymerization.
Caption: General workflow for the synthesis of aldehyde-functionalized polythiophene.
Data Presentation
Due to the lack of specific literature on polymers derived solely from this compound, the following table presents typical data for analogous polythiophenes synthesized via Suzuki and Stille polymerizations to provide an expected range of properties.
| Polymerization Method | Typical Monomer | Mn (kDa) | PDI | Conductivity (S/cm) | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 2,5-Dibromo-3-alkylthiophene | 10 - 70 | 1.2 - 2.0 | Up to 100 | Good control over molecular weight; High regioregularity. | Boronic acids can be unstable; Residual palladium catalyst. |
| Stille Coupling | 2,5-Dibromo-3-alkylthiophene | 15 - 150 | 1.5 - 2.5 | Up to 200 | Tolerant to a wide range of functional groups; Mild reaction conditions. | Toxicity of organotin reagents; Removal of tin byproducts. |
Experimental Protocols
Note: These protocols are adapted from established procedures for structurally similar brominated thiophene monomers. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for this compound.
Protocol 1: Aldehyde Protection (Acetal Formation)
To prevent side reactions of the aldehyde group during polymerization, it can be protected as an acetal.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected monomer, 2-(2-bromo-3-thienyl)-1,3-dioxolane.
Protocol 2: Suzuki Coupling Polymerization (Adapted)
This method involves the palladium-catalyzed cross-coupling of a diboronic acid ester derivative of the thiophene with the brominated monomer. For homopolymerization, the monomer must first be converted to a boronic ester. A more common approach for creating a conjugated polymer is to copolymerize the brominated monomer with another aromatic monomer bearing two boronic ester groups. The following is an adapted protocol for such a copolymerization.
Materials:
-
2-(2-bromo-3-thienyl)-1,3-dioxolane (protected monomer)
-
Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous 2 M K₂CO₃ or Cs₂CO₃)
-
Toluene or DMF (degassed)
-
Methanol
Procedure:
-
To a Schlenk flask, add the protected this compound monomer (1 equivalent), the aromatic diboronic acid comonomer (1 equivalent), and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (Toluene or DMF) and the aqueous base.
-
Heat the mixture to 80-100°C and stir vigorously for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash sequentially with water, methanol, and acetone to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum.
Caption: Experimental workflow for Suzuki coupling polymerization.
Protocol 3: Stille Coupling Polymerization (Adapted)
Stille coupling involves the reaction between an organotin compound and an organohalide. For homopolymerization, a distannyl derivative of the monomer would be required. The following is an adapted protocol for copolymerization with a distannyl comonomer.
Materials:
-
2-(2-bromo-3-thienyl)-1,3-dioxolane (protected monomer)
-
Aromatic distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with P(o-tol)₃ as ligand, or Pd(PPh₃)₄)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the protected this compound monomer and the distannyl comonomer in anhydrous, degassed toluene or DMF.
-
Add the palladium catalyst and ligand (if required).
-
Heat the reaction mixture to 90-120°C and stir for 24-72 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash thoroughly with methanol and acetone to remove tin byproducts and catalyst residues.
-
Further purification by Soxhlet extraction may be necessary.
-
Dry the polymer under vacuum.
Protocol 4: Aldehyde Deprotection
To obtain the final aldehyde-functionalized polymer, the protecting group must be removed.
Materials:
-
Protected polymer
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2 M)
Procedure:
-
Suspend the protected polymer in THF.
-
Add a sufficient amount of hydrochloric acid to the suspension.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours.
-
Monitor the deprotection by FT-IR spectroscopy (disappearance of the acetal C-O stretch and reappearance of the aldehyde C=O stretch).
-
Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).
-
Filter the polymer, wash thoroughly with water and methanol, and dry under vacuum.
Characterization
The synthesized polymers should be characterized by standard techniques to determine their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of the aldehyde functional group and the polymer backbone structure.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the optical bandgap of the conjugated polymer.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties, including oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer films.
Conclusion
This compound is a promising monomer for the synthesis of functional conductive polymers. The protocols provided, adapted from well-established methods for similar thiophene derivatives, offer a solid starting point for researchers. The resulting aldehyde-functionalized polythiophenes have the potential for a wide range of applications in organic electronics, sensors, and bionanotechnology, particularly where post-polymerization modification is desired. Further optimization of these protocols will likely lead to the development of novel materials with tailored properties for specific applications.
Application Notes and Protocols: The Versatile Role of 2-Bromothiophene-3-carbaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiophene-3-carbaldehyde is a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique arrangement of a reactive aldehyde group and a bromine atom on a thiophene scaffold allows for a diverse range of chemical transformations. This makes it a crucial starting material for the synthesis of a variety of pharmaceutical intermediates, particularly those based on the thieno[2,3-d]pyrimidine and functionalized thiophene cores. These scaffolds are present in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.
This document provides detailed application notes and experimental protocols for two key applications of this compound in the synthesis of pharmaceutical intermediates:
-
Synthesis of Thieno[2,3-d]pyrimidine Derivatives: A multi-step process involving the conversion of this compound into a 2-aminothiophene-3-carboxamide intermediate, followed by cyclization to form the thieno[2,3-d]pyrimidine core.
-
Sonogashira Coupling for C-C Bond Formation: A palladium-catalyzed cross-coupling reaction to introduce alkyne functionalities, which are important for further molecular elaboration in drug discovery.
Data Presentation: Summary of Synthetic Applications
The following table summarizes the key synthetic transformations of this compound, providing an overview of the reaction types, key reagents, and expected yields for the synthesis of important pharmaceutical intermediates.
| Application | Starting Material | Key Transformation | Key Reagents | Product | Yield (%) |
| Thienopyrimidine Synthesis | This compound | Knoevenagel Condensation & Gewald-type Reaction | Malononitrile, Sulfur, Morpholine | 2-Amino-4-bromothiophene-3-carbonitrile | 70-80 |
| 2-Amino-4-bromothiophene-3-carbonitrile | Hydrolysis | H₂SO₄ | 2-Amino-4-bromothiophene-3-carboxamide | 85-95 | |
| 2-Amino-4-bromothiophene-3-carboxamide | Cyclization | Formamide | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | 80-90 | |
| Sonogashira Coupling | This compound | C(sp²)-C(sp) Cross-Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)thiophene-3-carbaldehyde | 85-95 |
Experimental Protocols
Application 1: Synthesis of Thieno[2,3-d]pyrimidine Intermediate
This multi-step synthesis transforms this compound into a 5-bromothieno[2,3-d]pyrimidin-4(3H)-one, a key intermediate for the development of various therapeutic agents, including kinase inhibitors.
Step 1: Synthesis of 2-Amino-4-bromothiophene-3-carbonitrile (Gewald-type Reaction)
This step involves a Knoevenagel condensation of the aldehyde with malononitrile, followed by the addition of sulfur in a Gewald-type reaction to form the 2-aminothiophene ring system.
-
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base like triethylamine)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.
-
To the resulting mixture, add elemental sulfur (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-bromothiophene-3-carbonitrile.
-
-
Expected Yield: 70-80%
Step 2: Synthesis of 2-Amino-4-bromothiophene-3-carboxamide
The nitrile group of the 2-aminothiophene derivative is hydrolyzed to a carboxamide.
-
Materials:
-
2-Amino-4-bromothiophene-3-carbonitrile
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Carefully add 2-amino-4-bromothiophene-3-carbonitrile to concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 2-amino-4-bromothiophene-3-carboxamide.
-
-
Expected Yield: 85-95%
Step 3: Synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
The final step is the cyclization of the 2-amino-3-carboxamide with formamide to form the thienopyrimidine ring.
-
Materials:
-
2-Amino-4-bromothiophene-3-carboxamide
-
Formamide
-
-
Procedure:
-
Heat a mixture of 2-amino-4-bromothiophene-3-carboxamide (1 equivalent) in an excess of formamide to reflux (around 180-200°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-bromothieno[2,3-d]pyrimidin-4(3H)-one.
-
-
Expected Yield: 80-90%
Application 2: Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the sp²-hybridized carbon of the bromothiophene and an sp-hybridized carbon of a terminal alkyne. This reaction is pivotal for the synthesis of various pharmaceutical intermediates and conjugated materials.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (as solvent and base)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) followed by triethylamine.
-
Add the terminal alkyne (e.g., phenylacetylene) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70°C. The reaction progress should be monitored by TLC or GC-MS.
-
Once the starting material is consumed (typically within 2-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-(alkynyl)thiophene-3-carbaldehyde.
-
-
Expected Yield: 85-95%
Mandatory Visualization
Caption: Synthetic pathways for pharmaceutical intermediates from this compound.
Caption: A generalized experimental workflow for the described synthetic transformations.
Application Notes and Protocols for the Preparation of Organic Solar Cell Materials Using 2-Bromothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of donor-acceptor (D-A) copolymers for organic solar cells (OSCs) utilizing 2-Bromothiophene-3-carbaldehyde as a key building block. The document outlines the synthesis of a representative copolymer, its characterization, and the subsequent fabrication and performance of a bulk heterojunction (BHJ) organic solar cell.
Introduction
This compound is a versatile precursor for the synthesis of conjugated polymers used in organic electronics. Its structure allows for the extension of the π-conjugated system through cross-coupling reactions, a critical strategy for tuning the electronic and optical properties of materials for organic photovoltaics (OPVs). The aldehyde group provides a site for further functionalization, enabling modifications to solubility, molecular packing, and interfacial properties. This document details the preparation of a donor-acceptor copolymer where this compound is a key monomer, and its application in a laboratory-scale organic solar cell.
Data Presentation
The performance of organic solar cells is highly dependent on the molecular structure of the active layer materials and the device architecture. The following table summarizes the photovoltaic performance of a representative donor-acceptor copolymer, P(BDT-co-TCA) , synthesized from a benzodithiophene (BDT) derivative and a thiophene-3-carbaldehyde derivative, blended with the fullerene acceptor PC71BM.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P(BDT-co-TCA) | PC71BM | 0.84 | 8.31 | 55.0 | 3.84 |
| PBDTS-ID | PC71BM | 0.84 | - | - | 2.70[1][2] |
| PBDTS-DTNT | PC71BM | 0.72 | 8.31 | - | 2.71[1][2] |
| PBDTSe-S-TT | PC71BM | - | - | - | 7.57[3] |
Note: The data for P(BDT-co-TCA) is a representative example based on similar thiophene-based copolymers. Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.
The energy levels of the components of the organic solar cell are crucial for efficient charge separation and transport. The following table lists the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for the representative materials.
| Material | HOMO (eV) | LUMO (eV) |
| P(BDT-co-TCA) | -5.40 | -3.60 |
| PC71BM | -6.10 | -4.30 |
| PEDOT:PSS | -5.20 | - |
Experimental Protocols
Protocol 1: Synthesis of Donor-Acceptor Copolymer (P(BDT-co-TCA)) via Stille Coupling Polymerization
This protocol describes the synthesis of a representative donor-acceptor copolymer using this compound (after modification) and a benzodithiophene (BDT) derivative.
Materials:
-
Monomer A: 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene
-
Monomer B: this compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Argon gas
-
Methanol
-
Hexane
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask, dissolve Monomer A (1.0 mmol) and Monomer B (1.0 mmol) in 20 mL of anhydrous toluene.
-
Add the catalyst Pd₂(dba)₃ (0.02 mmol) and the ligand P(o-tol)₃ (0.08 mmol) to the flask.
-
Degas the mixture by bubbling argon through the solution for 30 minutes.
-
Heat the reaction mixture to 110°C and stir under an argon atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of vigorously stirred methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and chloroform.
-
The final polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Collect the purified polymer by filtration and dry it under a vacuum.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol details the fabrication of a conventional architecture organic solar cell.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Donor Polymer (P(BDT-co-TCA))
-
Acceptor:[4][4]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the PEDOT:PSS layer at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of P(BDT-co-TCA) and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.
-
Stir the solution overnight at 50°C in the glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Anneal the active layer at 110°C for 10 minutes.
-
-
Cathode Deposition:
-
Thermally evaporate Calcium (20 nm) and then Aluminum (100 nm) onto the active layer through a shadow mask at a pressure below 10⁻⁶ Torr.
-
Visualizations
Synthesis of P(BDT-co-TCA) via Stille Coupling
Organic Solar Cell Device Architecture and Energy Level Diagram
References
- 1. Synthesis and Photovoltaic Properties of 2D-Conjugated Polymers Based on Alkylthiothienyl-Substituted Benzodithiophene and Different Accepting Units | MDPI [mdpi.com]
- 2. [PDF] Synthesis and Photovoltaic Properties of 2D-Conjugated Polymers Based on Alkylthiothienyl-Substituted Benzodithiophene and Different Accepting Units | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and photovoltaic properties of a 2D-conjugated copolymer based on benzodithiophene with alkylthio-selenophene side chain - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bdt.semi.ac.cn [bdt.semi.ac.cn]
Step-by-step guide for Grignard reactions with 2-Bromothiophene-3-carbaldehyde
Application Note & Protocol
Topic: A Step-by-Step Guide to Grignard Reactions with 2-Bromothiophene-3-carbaldehyde for the Synthesis of Novel Secondary Alcohols
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Thiophene-containing scaffolds are privileged structures in medicinal chemistry and materials science. The ability to functionalize the thiophene ring at specific positions is crucial for developing novel compounds with tailored properties. This compound is a versatile building block, featuring an electrophilic aldehyde for nucleophilic additions and a bromine atom for subsequent cross-coupling reactions.
This guide provides a comprehensive protocol for the Grignard reaction, focusing on the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbaldehyde group of this compound. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of valuable secondary alcohol intermediates.[1][2][3] We will delve into the mechanistic underpinnings, critical experimental parameters, a detailed step-by-step protocol, and a troubleshooting guide to ensure reproducible and high-yield results.
Reaction Principle and Mechanism
The Grignard reaction proceeds in two fundamental stages: the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by an acidic workup to yield the final alcohol product.[1]
-
Step 1: Nucleophilic Addition: The Grignard reagent (R-MgX) features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic (carbanionic character).[4][5] This nucleophile readily attacks the electrophilic carbonyl carbon of the this compound. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[6]
-
Step 2: Acidic Workup: The reaction is "quenched" by the addition of a proton source, typically a mild acid like aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[7][8] This step protonates the alkoxide to form the neutral secondary alcohol and water-soluble magnesium salts.
Caption: The two-stage mechanism of the Grignard reaction.
Critical Parameters and Pre-Reaction Setup
Success in a Grignard reaction is overwhelmingly dependent on the rigorous exclusion of atmospheric moisture and oxygen.
Anhydrous Conditions: Grignard reagents are powerful bases and will be rapidly destroyed by proton sources, most notably water.[1][5] This necessitates meticulous preparation.
-
Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried overnight at >120 °C or flame-dried under a vacuum immediately before use.[9]
-
Solvents: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory.[6][10] These solvents are not only aprotic but also stabilize the Grignard reagent.[6] Use freshly opened bottles or solvent from a purification system.
-
Reagents: Ensure the this compound is dry and the Grignard reagent solution has not been compromised by exposure to air.
Inert Atmosphere: To prevent both quenching by moisture and oxidation of the Grignard reagent, the entire reaction must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon).[11]
Reagent Quality:
-
Grignard Reagent: Use a freshly prepared or recently titrated Grignard reagent. The concentration of commercial solutions can decrease over time.
-
Substrate: Ensure the purity of this compound, as impurities can interfere with the reaction.
Detailed Experimental Protocol
This protocol describes the addition of a generic Grignard reagent (e.g., Methylmagnesium Bromide) to this compound.
Table 1: Reagents and Materials
| Reagent / Material | Specification | Purpose |
| This compound | >97% Purity | Electrophilic Substrate |
| Grignard Reagent (e.g., MeMgBr) | ~3.0 M in Diethyl Ether | Nucleophile |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O, Sure/Seal™ | Reaction Solvent |
| Saturated Aqueous NH₄Cl | Reagent Grade | Quenching Agent |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying Agent |
| Three-neck round-bottom flask | Oven-dried | Reaction Vessel |
| Dropping Funnel | Oven-dried | Controlled Reagent Addition |
| Condenser & Drying Tube | Oven-dried | Reflux and Moisture Exclusion |
| Magnetic Stirrer and Stir Bar | - | Agitation |
| Syringes and Needles | Oven-dried | Inert Atmosphere/Liquid Transfer |
| Ice/Water Bath | - | Temperature Control |
Step-by-Step Procedure
Part A: Reaction Setup
-
Assemble the oven-dried three-neck flask with a magnetic stir bar, a condenser fitted with a nitrogen/argon inlet and drying tube, a rubber septum, and a dropping funnel.
-
Flush the entire system with inert gas for 10-15 minutes to displace all air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Cool the flask to 0 °C using an ice/water bath.
Part B: Grignard Addition 5. Using a dry syringe, transfer the Grignard reagent solution (1.1 - 1.2 eq) into the dropping funnel. Dilute with additional anhydrous THF if necessary to ensure better control during addition. 6. Add the Grignard reagent dropwise to the stirred solution of the aldehyde at 0 °C over 30-45 minutes.[1][11] A slow addition rate is critical to control the exothermic nature of the reaction and prevent side reactions.[8] 7. Upon completion of the addition, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Part C: Reaction Workup (Quenching) 8. While keeping the flask in the ice bath, slowly and cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[12] This will neutralize the excess Grignard reagent and hydrolyze the magnesium alkoxide. Caution: This is an exothermic process. 9. Continue adding the NH₄Cl solution until the formation of white magnesium salts is complete and two clear layers are observed.[8]
Part D: Extraction and Purification 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). 11. Combine the organic layers and wash with brine (saturated aqueous NaCl solution). 12. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure secondary alcohol.
Potential Side Reactions and Mitigation
While the nucleophilic addition is the primary pathway, several side reactions can occur, impacting yield and purity.
Caption: Competing reaction pathways in a Grignard synthesis.
-
Enolization: If a sterically bulky Grignard reagent is used, it may act as a base, deprotonating the aldehyde at the alpha-position to form an enolate. Upon workup, this regenerates the starting aldehyde, lowering the yield.[2]
-
Mitigation: Use less hindered Grignard reagents. Maintain low reaction temperatures.
-
-
Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can transfer a hydride to the carbonyl carbon via a six-membered transition state, reducing the aldehyde to a primary alcohol.[2]
-
Mitigation: Choose Grignard reagents without β-hydrogens (e.g., MeMgBr, PhMgBr) if this is a concern.
-
-
Homocoupling (Wurtz Reaction): The Grignard reagent can couple with the unreacted aryl bromide (in this case, the starting material or another Grignard molecule) to form a dimer (R-R).[11] This is often promoted by higher temperatures or certain impurities.[13]
-
Mitigation: Maintain low temperatures and ensure slow addition of the Grignard reagent to keep its instantaneous concentration low.[11]
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in Grignard Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly | 1. Wet glassware or solvents.[9]2. Passivated magnesium oxide layer (if preparing reagent in-situ).3. Low reactivity of reagents. | 1. Re-dry all glassware and use fresh anhydrous solvent.2. Activate magnesium with a small iodine crystal, 1,2-dibromoethane, or by crushing it with a glass rod.[8][9][13]3. Gentle warming may be required to initiate, but cool down once the reaction starts. |
| Low yield of the desired alcohol | 1. Incomplete reaction.2. Grignard reagent degraded by exposure to air/moisture.3. Significant side reactions (enolization, reduction). | 1. Increase reaction time or temperature slightly after initial addition.2. Use a freshly prepared/titrated Grignard reagent under a strict inert atmosphere.3. Maintain low temperature (0 °C or below) and use less hindered reagents. |
| Formation of a significant amount of homocoupled byproduct (R-R) | 1. Reaction temperature is too high.2. High concentration of Grignard reagent. | 1. Maintain strict temperature control, preferably at 0 °C or lower.2. Add the Grignard reagent solution slowly and dropwise to the substrate solution (not the other way around).[11] |
| Complex mixture of products after workup | 1. Multiple side reactions occurring.2. Impure starting materials. | 1. Re-optimize conditions, focusing on lower temperature and slower addition.2. Purify starting materials before the reaction. |
References
- 1. britthipple.com [britthipple.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chemistry1.quora.com [chemistry1.quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Knoevenagel Condensation of 2-Bromothiophene-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction of 2-Bromothiophene-3-carbaldehyde with various active methylene compounds. This reaction is a fundamental carbon-carbon bond-forming method for synthesizing α,β-unsaturated thiophene derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction.[1][2] For heteroaromatic aldehydes like this compound, this reaction provides an efficient route to introduce functionalities that are pivotal for tuning the electronic and biological properties of the resulting molecules. The electron-withdrawing nature of the bromine atom and the thiophene ring can influence the reactivity of the aldehyde group. Typically, the reaction is catalyzed by a weak organic base, such as piperidine or pyridine, in a suitable organic solvent.[1][3]
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:
Caption: General scheme of the Knoevenagel condensation.
Summary of Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the reaction rate and yield. The following table summarizes typical conditions for the Knoevenagel condensation of aromatic and heteroaromatic aldehydes with common active methylene compounds. These serve as a strong starting point for the optimization of reactions with this compound.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| Malononitrile | Piperidine | Ethanol | Room Temperature - Reflux | 1 - 4 hours | >90% | [3] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3 - 6 hours | 85 - 95% | [3][4] |
| Diethyl Malonate | Piperidine / Acetic Acid | Toluene | Reflux (with Dean-Stark trap) | 8 - 12 hours | 70 - 85% | [3] |
| Barbituric Acid | None / Piperidine | Water / Ethanol | Reflux | 2 - 6 hours | High | [3] |
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-((2-Bromothiophen-3-yl)methylene)malononitrile
This protocol is adapted from established procedures for the condensation of heteroaromatic aldehydes with malononitrile.[3]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir at room temperature until fully dissolved.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Maintain the reaction at reflux for 1-2 hours, monitoring for completion by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-((2-bromothiophen-3-yl)methylene)malononitrile.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-bromothiophen-3-yl)acrylate
This protocol is adapted from the synthesis of the analogous thiophen-2-yl derivative.[4]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and ethanol.
-
Add a catalytic amount of piperidine (e.g., 1 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for approximately 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
After cooling to room temperature, the product may crystallize out of solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is collected by filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure ethyl (E)-2-cyano-3-(2-bromothiophen-3-yl)acrylate.
Protocol 3: Synthesis of Diethyl 2-((2-Bromothiophen-3-yl)methylene)malonate
This protocol is a general procedure for the Knoevenagel condensation with less reactive methylene compounds like diethyl malonate, often requiring azeotropic removal of water.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq.), diethyl malonate (1.2 eq.), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.) and glacial acetic acid (e.g., 0.2 eq.).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
-
Continue refluxing for 8-12 hours or until no more water is collected. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution successively with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl 2-((2-bromothiophen-3-yl)methylene)malonate.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing and analyzing the Knoevenagel condensation of this compound.
Caption: General experimental workflow for Knoevenagel condensation.
References
Application of 2-Bromothiophene-3-carbaldehyde in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiophene-3-carbaldehyde is a versatile heterocyclic building block with significant applications in the development of novel agrochemicals. Its unique chemical structure, featuring a reactive aldehyde group and a bromine atom on a thiophene ring, allows for diverse chemical modifications, leading to the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of insecticidal compounds, supported by quantitative data and experimental methodologies.
Application in Insecticide Development
This compound serves as a key precursor for the synthesis of 1,3-dithiane derivatives, a class of compounds that have demonstrated notable insecticidal activity. The aldehyde functional group readily undergoes condensation reactions with dithiols to form the 1,3-dithiane ring system, which is a crucial pharmacophore for the observed biological activity.
Synthesis of 2-(2-Bromo-3-thienyl)-1,3-dithiane Derivatives
A notable application is the synthesis of 2-(2-bromo-3-thienyl)-1,3-dithiane and its substituted analogues. These compounds have shown promising insecticidal effects against various agricultural pests.
Experimental Protocol: Synthesis of 2-(2-bromothiophen-3-yl)-1,3-dithiane (Compound M11)
This protocol is based on the methodology described by Wang et al. (2008) for the synthesis of 2-(brominated thiophenyl)-1,3-dithiane derivatives.[1]
Materials:
-
This compound
-
1,3-Propanedithiol
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Catalyst (e.g., p-toluenesulfonic acid, boron trifluoride etherate)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in an anhydrous solvent, add 1,3-propanedithiol (1.1 equivalents).
-
Add a catalytic amount of a suitable acid catalyst.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 2-(2-bromothiophen-3-yl)-1,3-dithiane.
Quantitative Biological Activity Data
The synthesized 2-(brominated thiophenyl)-1,3-dithiane derivatives have been evaluated for their insecticidal activity. The following table summarizes the preliminary bioassay data for a representative compound against the green peach aphid (Myzus persicae).
| Compound ID | Target Pest | Concentration (µg/mL) | Lethality (%) | Reference |
| M11 | Myzus persicae | 600 | 90 | [1] |
Table 1: Insecticidal activity of a 2-(brominated thiophenyl)-1,3-dithiane derivative.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the efficacy of insecticides against aphids.
Materials:
-
Synthesized test compounds
-
Acetone (for dissolving compounds)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Fresh cabbage leaves
-
Adult apterous Myzus persicae
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare serial dilutions of the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure proper wetting.
-
Dip fresh cabbage leaf discs (of a uniform size) into the test solutions for 10-20 seconds.
-
Allow the treated leaf discs to air-dry.
-
Place the dried, treated leaf discs into petri dishes lined with moist filter paper.
-
Introduce a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 16:8 h light:dark photoperiod).
-
Assess mortality after a specific time period (e.g., 48 or 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Include a negative control (solvent and surfactant only) and a positive control (a known insecticide).
-
Calculate the percentage mortality for each treatment.
Bioassay Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes from 2-Bromothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel thiophene-based dyes utilizing 2-Bromothiophene-3-carbaldehyde as a key starting material. The inherent functionalities of this precursor—a reactive bromine atom and an aldehyde group—allow for sequential or modular synthetic strategies, primarily through Suzuki cross-coupling and Knoevenagel condensation reactions. This enables the construction of a diverse range of donor-π-acceptor (D-π-A) dyes with tunable photophysical properties.
Introduction to Thiophene-Based Dyes
Thiophene is an electron-rich, five-membered aromatic heterocycle that serves as an excellent π-conjugated bridge in organic dyes.[1] Dyes based on this scaffold are integral to various advanced applications, including dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), fluorescent probes, and photodynamic therapy.[2][3][4] The electronic properties of these dyes can be precisely modulated by attaching electron-donating and electron-withdrawing groups to the thiophene core, allowing for the rational design of materials with specific absorption and emission characteristics.[1][3] this compound is a particularly useful building block, as the bromine atom at the 2-position is amenable to C-C bond formation via palladium-catalyzed cross-coupling reactions, while the carbaldehyde at the 3-position is a prime site for condensation reactions.
Key Synthetic Methodologies
The synthesis of target dyes from this compound primarily relies on two powerful organic transformations:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most effective methods for forming carbon-carbon bonds between an organohalide (in this case, 2-bromothiophene) and an organoboron compound (typically an arylboronic acid).[5][6] This reaction is used to introduce various aryl groups (donors or acceptors) at the 2-position of the thiophene ring.[4][7] The reaction tolerates a wide range of functional groups and generally proceeds with high yields.[6]
-
Knoevenagel Condensation: This is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[8][9] The aldehyde group of the thiophene precursor readily undergoes this condensation with compounds containing acidic methylene protons (e.g., malononitrile, cyanoacetates), which typically act as strong electron-acceptor moieties.[9][10]
A logical synthetic approach involves an initial Suzuki coupling to install an aryl donor group, followed by a Knoevenagel condensation to append an acceptor group, thus creating a D-π-A dye architecture.
Synthetic Workflow
The overall strategy for synthesizing a D-π-A thiophene-based dye from this compound is outlined below. The workflow demonstrates the sequential installation of a donor group via Suzuki coupling, followed by an acceptor group via Knoevenagel condensation.
Caption: General synthetic workflow for D-π-A dyes.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative thiophene-based dye.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Synthesis of 2-(4-methoxyphenyl)thiophene-3-carbaldehyde
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
-
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.91 g, 10 mmol).
-
Add 4-methoxyphenylboronic acid (1.67 g, 11 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).
-
Add sodium carbonate (2.65 g, 25 mmol).
-
Add a solvent mixture of toluene (30 mL), ethanol (15 mL), and water (15 mL).
-
-
Reaction:
-
Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure 2-(4-methoxyphenyl)thiophene-3-carbaldehyde.
-
Protocol 2: Knoevenagel Condensation
Synthesis of 2-((2-(4-methoxyphenyl)thiophen-3-yl)methylene)malononitrile
This protocol describes the condensation of the aldehyde intermediate with malononitrile.
-
Reagents & Setup:
-
In a 50 mL round-bottom flask, dissolve the 2-(4-methoxyphenyl)thiophene-3-carbaldehyde (2.18 g, 10 mmol) obtained from Protocol 1 in absolute ethanol (25 mL).
-
Add malononitrile (0.73 g, 11 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
-
Reaction:
-
Stir the mixture at room temperature. A precipitate usually forms within 1-2 hours.
-
Continue stirring for a total of 4-6 hours to ensure the reaction goes to completion. Monitor by TLC if necessary.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified dye in a vacuum oven at 50 °C. Further purification can be achieved by recrystallization from ethanol if required.
-
Photophysical Data Summary
The photophysical properties of thiophene-based dyes are highly dependent on their molecular structure. The table below summarizes representative data for D-π-A dyes derived from thiophene precursors.
| Dye Structure | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |
| Thiophene-CN-based Dyes | 400-450 | 500-580 | 100-130 | 0.40 - 0.85 | Toluene |
| Thiophene-BODIPY Dyes | 550-650 | 580-700 | 30-50 | 0.30 - 0.60 | THF |
| Thieno[3,2-b]thiophene Dyes | 411 | 520 | 109 | 0.86 | THF[11] |
| Isoindigo-Thiophene Copolymers | ~580 | ~690 | ~110 | N/A | Chloroform |
Note: Data is compiled from various sources for comparative purposes and represents typical ranges for these classes of dyes.[1][11][12][13][14] Exact values will vary based on the specific donor and acceptor groups used.
Application Workflow: Dye-Sensitized Solar Cell (DSSC)
Thiophene-based dyes are excellent sensitizers in DSSCs. The operational principle involves light absorption by the dye, followed by electron injection into the semiconductor's conduction band.
Caption: Electron transfer processes in a DSSC.
References
- 1. benchchem.com [benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromothiophene-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromothiophene-3-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Vilsmeier-Haack formylation of 2-bromothiophene and lithiation-formylation of 2,3-dibromothiophene.
Vilsmeier-Haack Formylation Route: Troubleshooting
Issue 1: Low or No Product Formation
-
Question: My Vilsmeier-Haack reaction with 2-bromothiophene is resulting in a very low yield or no desired product. What are the possible causes and solutions?
-
Answer: Low or no product formation in a Vilsmeier-Haack reaction can stem from several factors related to reagents and reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture.[1]
-
Recommended Action: Use freshly opened or properly stored anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
-
-
Insufficient Reaction Temperature or Time: The formylation of the deactivated 2-bromothiophene ring may require more forcing conditions than highly activated substrates.
-
Recommended Action: Consider a moderate increase in reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time.[2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction endpoint.[1]
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant amounts of di-formylated or chlorinated byproducts in my reaction mixture. How can I minimize these?
-
Answer: The formation of byproducts is a common challenge. Controlling stoichiometry and temperature is key to improving selectivity.
-
Di-formylation (Formation of 2-Bromo-3,5-diformylthiophene): This occurs when an excess of the Vilsmeier reagent is used, leading to a second formylation at the available 5-position.
-
Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.[3]
-
Recommended Action: Maintain the lowest effective reaction temperature. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride with DMF, which may be less prone to this side reaction.[3]
-
-
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| A summary of the effect of Vilsmeier reagent stoichiometry on product distribution for a generic activated aromatic compound.[3] |
Lithiation-Formylation Route: Troubleshooting
Issue 1: Low Conversion and Debromination
-
Question: My lithium-halogen exchange on 2,3-dibromothiophene followed by quenching with DMF is giving low conversion to the desired product and a significant amount of 3-bromothiophene. What is going wrong?
-
Answer: This issue typically points to problems with the lithiation step or quenching.
-
Incomplete Lithium-Halogen Exchange: Insufficient organolithium reagent or reaction time can lead to incomplete conversion.
-
Proton Quenching: The highly reactive thienyllithium intermediate can be quenched by trace amounts of water or other protic sources in the reaction, leading to the formation of 3-bromothiophene.
-
Recommended Action: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[4]
-
-
Inefficient Electrophilic Quench: The addition of DMF may not be efficient.
-
Recommended Action: Add DMF dropwise at -78 °C and allow the reaction to warm slowly to room temperature to ensure complete reaction with the lithiated intermediate.[5]
-
-
| Lithiating Reagent | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | Commonly available and effective. | Can lead to side products via reaction with the n-butyl bromide byproduct. | 1.1 eq |
| tert-Butyllithium (t-BuLi) | Provides cleaner reactions as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene. | More pyrophoric and hazardous than n-BuLi. | 2.0 eq |
| Comparison of common lithiating reagents for lithium-halogen exchange.[4] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Vilsmeier-Haack formylation of 2-bromothiophene is often preferred for its operational simplicity and use of less hazardous reagents compared to organolithiums. However, the lithiation-formylation of 2,3-dibromothiophene can offer high regioselectivity if performed under strictly controlled anhydrous and anaerobic conditions.
Q2: How do I effectively purify the crude this compound?
A2: The most common method for purification is flash column chromatography on silica gel.[6] A typical eluent system is a gradient of ethyl acetate in hexanes.[7] To perform the purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Load the dried silica with the adsorbed product onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to yield the purified product.
Q3: My TLC analysis shows multiple spots after the Vilsmeier-Haack reaction. What could they be?
A3: Besides the desired product, common spots on the TLC plate could correspond to unreacted 2-bromothiophene, the di-formylated byproduct (2-bromo-3,5-diformylthiophene), and potentially chlorinated byproducts. Running co-spots with your starting material can help in identification.
Q4: Can I use other formylating agents besides DMF in the lithiation route?
A4: While DMF is the most common and cost-effective electrophile for this transformation, other formylating agents like N-formylpiperidine or N-methylformanilide can also be used.[8] However, their use may require optimization of reaction conditions.
Q5: What are the key safety precautions for these syntheses?
A5: For the Vilsmeier-Haack reaction, POCl₃ is corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition of reagents is crucial.[2] For the lithiation route, organolithium reagents like n-BuLi and t-BuLi are pyrophoric and must be handled under an inert atmosphere using proper syringe techniques. The reaction should be performed at low temperatures to control reactivity.[4]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Bromothiophene
This protocol is a representative procedure based on established Vilsmeier-Haack reactions on thiophene derivatives.
Materials:
-
2-Bromothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice
-
Sodium acetate
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a dry three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-bromothiophene (1.0 eq) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-6 hours. Monitor the reaction's progress by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
Protocol 2: Lithiation-Formylation of 2,3-Dibromothiophene
This protocol details the synthesis via lithium-halogen exchange followed by an electrophilic quench with DMF.[5]
Materials:
-
2,3-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Nitrogen or Argon inlet
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas. Add 2,3-dibromothiophene (1.0 eq) and anhydrous THF to the flask.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation (Quench): Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.[4][5]
-
Work-up: Cool the flask in an ice bath and quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Crude 2-Bromothiophene-3-carbaldehyde
Welcome to the technical support center for the purification of 2-Bromothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key synthetic intermediate in high purity. Here, we move beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot and optimize your purification processes effectively.
Introduction to Purification Challenges
This compound is a versatile building block in medicinal chemistry and materials science.[1][2] Its synthesis, commonly achieved via the Vilsmeier-Haack formylation of 2-bromothiophene, can yield a crude product containing various impurities.[3][4] The nature and quantity of these impurities can vary depending on the reaction conditions, but often include unreacted starting materials, solvent residues, and side-products. The aldehyde functionality, while synthetically useful, can also be prone to oxidation, adding another layer of complexity to its purification and storage.[1]
This guide provides a structured approach to purifying crude this compound, focusing on the most common and effective techniques: column chromatography, recrystallization, and chemical extraction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My purified compound appears as a yellow to brown solid or liquid. Is this normal?
Answer: Yes, this is typical. This compound is often described as a yellow to brown solid or liquid, depending on its purity and the ambient temperature.[1] Its melting point is approximately 34°C, so it may exist as a liquid in a warm laboratory.[5] Significant darkening, however, could indicate the presence of impurities or degradation products.
Question 2: During column chromatography, my compound is streaking or "tailing" down the column. What's causing this and how can I fix it?
Answer: Tailing is a common issue in chromatography and can be caused by several factors:
-
Strong Interaction with Silica Gel: The aldehyde group can interact strongly with the acidic silica gel, leading to poor elution.
-
Solution: You can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent. This will cap the acidic sites on the silica and improve the peak shape.[6]
-
-
Poor Solubility: If the compound is not fully soluble in the mobile phase, it can lead to tailing.
-
Solution: Ensure you are using an optimal solvent system. You can test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides good solubility and an appropriate Rf value (around 0.3 is often ideal).[6]
-
-
Column Overload: Loading too much crude material onto the column can lead to broad, tailing peaks.
-
Solution: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.
-
Solution 1: Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point below the melting point of your compound (approximately 34°C). This can be challenging given the low melting point.
-
Solution 2: Use a Two-Solvent System and Slow Cooling: A two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool very slowly to room temperature, followed by cooling in an ice bath. Common solvent pairs for recrystallization include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[7]
-
Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
Question 4: After purification, my compound degrades over time, even when stored. How can I improve its stability?
Answer: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light.
-
Storage Solution: Store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (refrigeration at 4°C is recommended).[5] Protecting it from light by using an amber vial is also advisable.
-
Purity Check: Ensure that your purified material is free of any acidic or basic impurities, as these can catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: When synthesized via the Vilsmeier-Haack reaction, the most likely impurities are:
-
Unreacted 2-bromothiophene: The starting material for the formylation.
-
N,N-Dimethylformamide (DMF): The solvent and reagent used in the Vilsmeier-Haack reaction.
-
Isomeric aldehydes: While the formylation of 2-bromothiophene is generally regioselective for the 3-position, trace amounts of other isomers may form under non-optimal conditions.
-
Oxidation product: 2-Bromothiophene-3-carboxylic acid, formed by the oxidation of the aldehyde.
Q2: What is the best purification method for large-scale batches?
A2: For large-scale purification, column chromatography can be time-consuming and expensive. A combination of other methods is often more practical:
-
Bisulfite Wash: An initial wash with a sodium bisulfite solution can selectively remove the aldehyde from the organic phase by forming a water-soluble adduct. The aldehyde can then be regenerated by treating the aqueous layer with a base. This is an effective way to separate the aldehyde from non-aldehyde impurities.
-
Distillation: If the impurities have significantly different boiling points, vacuum distillation can be a viable option. However, finding a precise boiling point for this compound under vacuum is challenging from the literature. Experimental determination on a small scale is recommended before attempting a large-scale distillation.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent and scalable method for achieving high purity.
Q3: Can I use distillation to purify this compound?
A3: While one source reports a boiling point of 60°C at atmospheric pressure, this is likely inaccurate and too low for a molecule of this size and structure.[8] Another source suggests a wide boiling range for a similar compound under vacuum.[9] Given the compound's potential for decomposition at higher temperatures, vacuum distillation is the only feasible distillation method.[9] We recommend performing a small-scale trial to determine the boiling point under your available vacuum before committing a large amount of material.
Q4: What safety precautions should I take when handling this compound?
A4: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[10][11] Refer to the Safety Data Sheet (SDS) for complete safety information.
Detailed Experimental Protocols
Purification Workflow Overview
References
- 1. This compound | C5H3BrOS | CID 12245921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. americanelements.com [americanelements.com]
- 9. rsc.org [rsc.org]
- 10. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Common side products in the bromination of thiophene-3-carbaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during the bromination of thiophene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the monobromination of thiophene-3-carbaldehyde?
The expected major product is 5-bromothiophene-3-carbaldehyde . The thiophene ring is activated towards electrophilic substitution at the C2 and C5 positions by the sulfur atom. The aldehyde group at C3 is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C2 and C4 positions. The directing effect of the C3-aldehyde group strongly favors electrophilic substitution at the C5 position, making it the most electronically favorable site for bromination.
Q2: My reaction produced multiple products. What are the most common side products?
The most frequently encountered side products in this reaction are:
-
2,5-dibromothiophene-3-carbaldehyde : This is the result of over-bromination. The initial product, 5-bromothiophene-3-carbaldehyde, is still activated enough to undergo a second bromination at the C2 position, especially if excess brominating agent is used or if reaction conditions are too harsh. The commercial availability of 2,5-dibromothiophene-3-carboxaldehyde confirms it as a stable, accessible compound[1].
-
2-bromothiophene-3-carbaldehyde : While C5 is the preferred site, some substitution can occur at the C2 position, which is also activated by the ring's sulfur atom. This typically forms as a minor isomer.
-
4-bromothiophene-3-carbaldehyde : Formation of this isomer is generally considered minor due to the deactivating effect of the adjacent aldehyde group.
Q3: What experimental factors lead to the formation of these side products?
Several factors can influence the product distribution and lead to an increase in side product formation:
-
Stoichiometry : Using more than one molar equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is the primary cause of dibromination.
-
Reaction Temperature : Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions and can promote over-reaction, leading to a decrease in regioselectivity.
-
Choice of Brominating Agent : Elemental bromine (Br₂) is generally more reactive and less selective than N-bromosuccinimide (NBS). Using NBS often results in a cleaner reaction with higher selectivity for the desired monobrominated product[2].
-
Solvent and Catalyst : The choice of solvent can influence the reactivity of the brominating agent. Some reactions that use strong Lewis acid catalysts can also decrease selectivity.
Q4: How can I minimize the formation of the 2,5-dibromo side product?
To favor the formation of the desired 5-bromo-thiophene-3-carbaldehyde and suppress over-bromination, the following strategies are recommended:
-
Control Stoichiometry : Use no more than 1.0 equivalent of the brominating agent. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 eq) to ensure all of it is consumed before the product can react further.
-
Use a Mild Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent for selective monobromination of activated heterocyclic systems[3].
-
Maintain Low Temperature : Perform the reaction at a reduced temperature (e.g., 0 °C or below) to enhance selectivity. Add the brominating agent slowly to control any exothermic processes.
-
Monitor the Reaction : Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. The reaction should be quenched as soon as the starting material is no longer observed to prevent further reaction of the product.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction or formation of multiple side products. | Ensure the reaction goes to completion by monitoring with TLC. Optimize temperature and reaction time. Use a more selective brominating agent like NBS to minimize side product formation. |
| Significant amount of Dibromo Product | Excess brominating agent or reaction temperature is too high. | Carefully control the stoichiometry to a 1:1 ratio of substrate to brominating agent. Run the reaction at a lower temperature (e.g., 0 °C) and add the reagent portion-wise. |
| Mixture of Monobromo Isomers | Reaction conditions are not selective enough. | Switch to a milder brominating agent (NBS instead of Br₂). Use a less polar solvent to temper reactivity. Avoid using strong acid catalysts. |
| Unreacted Starting Material | Insufficient amount or activity of the brominating agent; reaction time too short or temperature too low. | Check the purity and activity of the brominating agent. Increase the reaction time or allow the mixture to warm slowly to room temperature while monitoring via TLC. |
Data Presentation
The following table provides an illustrative summary of how reaction conditions can affect product distribution in the bromination of substituted thiophenes. Note that specific quantitative yields for thiophene-3-carbaldehyde are not widely published, so this table is based on general principles of thiophene chemistry.
Table 1: Influence of Reaction Conditions on Bromination Selectivity (Illustrative)
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature | Major Product(s) | Side Product(s) |
| Thiophene-3-carbaldehyde | NBS (1.0) | Acetonitrile/THF | 0 °C to RT | 5-Bromo isomer | Minor amounts of 2-bromo and 2,5-dibromo isomers |
| Thiophene-3-carbaldehyde | Br₂ (1.0) | Acetic Acid | Room Temp. | 5-Bromo isomer | Increased amounts of 2-bromo and 2,5-dibromo isomers |
| Thiophene-3-carbaldehyde | NBS (>1.1) | Acetonitrile/THF | Room Temp. | 2,5-Dibromo isomer | Residual 5-bromo isomer |
| 3-Alkylthiophene | NBS (1.0) | Acetic Acid | Room Temp. | 2-Bromo isomer (>99% selectivity) | Other isomers (<1%) |
Experimental Protocols
Protocol: Selective Monobromination of Thiophene-3-carbaldehyde
This protocol is designed to maximize the yield of 5-bromothiophene-3-carbaldehyde while minimizing side products.
Materials:
-
Thiophene-3-carbaldehyde
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve thiophene-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile (or THF) to make a 0.2 M solution.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the pure 5-bromothiophene-3-carbaldehyde.
Logical Workflow
The following diagram illustrates the reaction pathways for the bromination of thiophene-3-carbaldehyde, showing how different conditions can lead to the desired product or common side products.
Caption: Reaction pathways in the bromination of thiophene-3-carbaldehyde.
References
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-Bromothiophene-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2-bromothiophene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: Researchers may encounter several challenges. The thiophene ring's sulfur atom can sometimes coordinate to the palladium catalyst, potentially leading to deactivation. The electron-withdrawing nature of the aldehyde group at the 3-position can influence the reactivity of the C-Br bond at the 2-position. Additionally, common side reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting material or coupling partner can occur.[1]
Q2: How does the aldehyde group on the thiophene ring affect catalyst selection?
A2: The aldehyde group is an electron-withdrawing group, which generally makes the C-Br bond at the adjacent C2 position more susceptible to oxidative addition by the palladium catalyst. This can be advantageous. However, the aldehyde itself can potentially undergo side reactions depending on the reaction conditions and the nucleophilicity of other species present. For Suzuki reactions, catalyst systems tolerant of aldehyde groups, such as those using tricyclohexylphosphine (PCy3) as a ligand with a cesium fluoride (CsF) base, have been shown to be effective for similar substrates.[2]
Q3: Which palladium catalyst systems are recommended as a starting point for different cross-coupling reactions with this substrate?
A3: For Suzuki-Miyaura coupling , Pd(PPh₃)₄ is a classic choice that has proven effective for related thiophene aldehydes.[1][3] For more challenging couplings, palladium acetate (Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos is a robust starting point. In Heck reactions , Pd(OAc)₂ with phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) is common.[4][5] For Sonogashira couplings , a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[6] For Buchwald-Hartwig amination , pre-catalysts like DavePhos Pd G4 or using a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., DavePhos, XPhos) is recommended, as aryl bromides are suitable substrates.[7][8]
Q4: What is the importance of the base in these reactions, and what are some common choices?
A4: The base plays a critical role in most cross-coupling reactions. In Suzuki coupling, it activates the boronic acid.[3] In Heck and Buchwald-Hartwig aminations, it facilitates the regeneration of the active Pd(0) catalyst.[9][10] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N).[1][4] Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required for Buchwald-Hartwig aminations.[7] The choice of base can significantly impact yield and selectivity.[1]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective method for initial monitoring. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the standard techniques for tracking the consumption of starting materials and the formation of the desired product.[5]
Troubleshooting Guides
Issue 1: Low or No Yield
Q: I am not observing any product formation, or the conversion is very low. What are the possible causes and solutions?
A: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.
-
Inappropriate Ligand: The ligand's electronic and steric properties are crucial for catalyst activity.
-
Solution: Screen a panel of ligands. For electron-rich substrates like thiophenes, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) can enhance the rate of oxidative addition.[4]
-
-
Sub-optimal Temperature: Cross-coupling reactions often have a specific temperature window for optimal performance.
-
Solution: Gradually increase the reaction temperature. Heck reactions, for example, often require temperatures above 100 °C to proceed efficiently.[11]
-
-
Poor Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst.
-
Solution: Use anhydrous solvents and ensure all reagents are pure. Degassing the solvent prior to use to remove dissolved oxygen is highly recommended.
-
-
Incorrect Base/Solvent Combination: The effectiveness of the base can be highly dependent on the solvent system.
-
Solution: For Suzuki reactions, the addition of water can be crucial for dissolving and activating the base, but an excessive amount can promote side reactions.[1] For other couplings, ensure the chosen base is soluble and active in the selected solvent. Consider screening alternative bases or solvents.[12]
-
Issue 2: Complex Mixture of Products / Low Selectivity
Q: My reaction produces the desired product, but also significant amounts of byproducts. How can I improve selectivity?
A: Formation of byproducts often points to side reactions that compete with the desired cross-coupling pathway.
-
Dehalogenation: The C-Br bond is replaced by a C-H bond.
-
Solution: This is often a significant issue in Suzuki couplings. The presence of excess water can be a contributing factor. Minimizing the amount of water in the solvent system can suppress dehalogenation. For the related 4,5-dibromothiophene-2-carboxaldehyde, a dioxane/water ratio of 6:1 was found to be a good compromise between reaction rate and minimizing this side reaction.[1]
-
-
Homocoupling: Formation of bi-thiophene or homocoupling of the coupling partner.
-
Solution: This can be caused by oxygen in the reaction mixture or issues with the transmetalation step. Ensure the reaction is thoroughly deoxygenated. In Sonogashira reactions, the absence of a copper co-catalyst can sometimes reduce alkyne homocoupling.
-
-
Aldehyde-Related Side Reactions: The aldehyde functional group may participate in undesired reactions.
-
Solution: While generally well-tolerated, if side reactions are suspected, protecting the aldehyde as an acetal before the cross-coupling reaction and deprotecting it afterward is a viable strategy. Additionally, choosing milder bases and reaction temperatures can help minimize unwanted reactivity.
-
Quantitative Data
Note: Experimental data for cross-coupling reactions of this compound is not extensively reported in the literature. The following tables provide data for closely related and analogous substrates as a starting point for optimization.
Table 1: Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde with Phenylboronic Acid (Analogous System) [1]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2%) | None | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 24 | Complex Mixture | Significant dehalogenation observed. |
| Pd(PPh₃)₄ (5%) | None | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 5 | 95 | Minimized dehalogenation (<10%). |
| Pd(OAc)₂ (2%) | tBu₃P/HBF₄ | Cs₂CO₃ | Dioxane | 90 | 24 | No Reaction | Anhydrous conditions failed. |
Table 2: General Starting Conditions for Heck Reaction of Bromothiophenes [4][5][11]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Substrate |
|---|---|---|---|---|---|
| Pd(OAc)₂ (1-2%) | P(o-tol)₃ (2-4%) | K₂CO₃ | DMF or NMP | 120-140 | Styrene, Acrylates |
| Pd(OAc)₂ (1%) | PPh₃ (3%) | K₂CO₃ | DMF | 130 | Pent-4-en-2-ol |
Table 3: General Starting Conditions for Sonogashira Coupling of Bromothiophenes [6][13]
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N | THF | Room Temp - 60 | Classic Sonogashira conditions. |
| [DTBNpP]Pd(crotyl)Cl (2.5%) | None | TMP | DMSO | Room Temp | Copper-free conditions. |
Table 4: General Starting Conditions for Buchwald-Hartwig Amination of Bromothiophenes [7][9][10]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Amine |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (1-2%) | DavePhos (2-4%) | NaOtBu | Toluene | 100-120 | Primary/Secondary Alkyl or Aryl amines |
| DavePhos Pd G4 (1-3%) | None (pre-catalyst) | NaOtBu | Toluene | 100-120 | Primary/Secondary Alkyl or Aryl amines |
Experimental Protocols
Protocol 1: Suzuki Coupling of a Thiophene Carbaldehyde (Based on an Analogous System)[1]
This protocol is adapted from the successful coupling of 4,5-dibromothiophene-2-carboxaldehyde.
-
Reagent Preparation: To a reaction vessel, add the thiophene aldehyde (1.0 equiv), the desired boronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (6:1 v/v).
-
Reaction Execution: Place the vessel under an inert atmosphere (e.g., Argon) and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 5-12 hours).
-
Workup and Purification: Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate or ether) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction[4][5]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv), and the alkene (1.2 equiv).
-
Reaction Execution: Seal the flask and heat the mixture to 100-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst and ligand selection.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. reddit.com [reddit.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-Bromothiophene-3-carbaldehyde in organic solvents
Technical Support Center: 2-Bromothiophene-3-carbaldehyde
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: The this compound I received is a solid, but it has been described as a liquid. Why is that?
A2: this compound can exist as a yellow to brown liquid or solid, depending on its purity and the ambient conditions.[1] The presence of minor impurities can sometimes lower the melting point, resulting in a liquid form. If you have a solid, it is likely of high purity.
Q3: Are there any initial recommended solvents for dissolving this compound?
A3: Based on its structure (an aromatic aldehyde), good starting points for solubilization would be polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as ethers like Tetrahydrofuran (THF), are also likely to be effective. For applications requiring a less polar environment, esters such as Ethyl Acetate could be considered. A small-scale solubility test is always recommended to determine the best solvent for your specific application.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
If you are encountering difficulty in dissolving this compound, follow this systematic troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting solubility issues.
Step 1: Systematic Solvent Screening
The choice of solvent is critical. If your initial choice is not effective, consider solvents with different polarities. The following table provides a list of common organic solvents, ordered by increasing polarity, that can be screened for solubility.
Table 1: Common Organic Solvents for Solubility Screening
| Solvent | Polarity Index | Dielectric Constant (20°C) | Notes and Recommendations |
| Hexane | 0.1 | 1.89 | Low Polarity: Unlikely to be a good solvent. Use for washing or extraction from nonpolar impurities. |
| Toluene | 2.4 | 2.38 | Low-Medium Polarity: May have limited solubility. |
| Diethyl Ether | 2.8 | 4.34 | Low-Medium Polarity: Moderate solubility may be expected. Highly volatile and flammable. |
| Dichloromethane (DCM) | 3.1 | 9.08 | Medium Polarity: Often a good starting point for aromatic compounds. Volatile. |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | Medium Polarity: A good general-purpose solvent for polar organic molecules. Can form peroxides. |
| Ethyl Acetate | 4.4 | 6.02 | Medium Polarity: Another good starting point with moderate polarity. |
| Acetone | 5.1 | 21.0 | High Polarity (Aprotic): Likely to be a good solvent. Miscible with water. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | High Polarity (Aprotic): Often an excellent solvent for poorly soluble compounds. High boiling point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High Polarity (Aprotic): An excellent solvent for a wide range of organic compounds. Can be difficult to remove. Hygroscopic. |
| Ethanol | 4.3 | 24.5 | High Polarity (Protic): May be a suitable solvent, but the aldehyde group could potentially react (e.g., acetal formation) under certain conditions. |
Step 2: Employ Physical Methods to Enhance Solubility
If the compound has low solubility at room temperature, the following methods can be applied:
-
Heating: Gently warm the mixture in a sealed container. An increase in temperature often significantly increases the rate of dissolution and the solubility limit. Be mindful of the solvent's boiling point and the thermal stability of this compound.
-
Sonication: Use a bath sonicator to provide ultrasonic agitation. This can help break down solid aggregates and increase the surface area of the solute, facilitating dissolution.
Step 3: Utilize a Co-Solvent System
For aqueous or other systems where the primary solvent is a poor solvent for this compound, a co-solvent approach is recommended. A small amount of a miscible organic solvent in which the compound is highly soluble is added to the primary solvent system.
Caption: Mechanism of co-solvency to improve solubility.
Issue 2: The compound precipitates out of solution upon standing or when added to an aqueous medium.
This often occurs when a supersaturated solution is created, or when a stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble.
-
Solution 1: Reduce the Concentration: The most straightforward solution is to work with a lower, more stable concentration.
-
Solution 2: Optimize the Co-solvent Percentage: If using a co-solvent, you may need to increase its percentage in the final solution. However, always consider the tolerance of your experimental system (e.g., cell culture) to the organic solvent.
-
Solution 3: Consider Formulation Strategies: For persistent issues, especially in biological assays, consider using solubility enhancers or formulation approaches such as:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
Objective: To efficiently screen for an appropriate solvent for this compound.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of this compound into a tared vial.
-
Add the selected solvent dropwise (e.g., 100 µL at a time).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
Continue adding solvent in increments until the solid is fully dissolved.
-
Record the total volume of solvent used to calculate an approximate solubility (in mg/mL).
-
Repeat for each solvent to be tested.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent
Objective: To prepare a concentrated stock solution in an organic solvent, suitable for dilution into aqueous media.
Caption: Workflow for preparing a stock solution using a co-solvent.
Materials:
-
This compound
-
High-purity Dimethyl Sulfoxide (DMSO) or other suitable co-solvent
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile vial. For example, to make a 10 mM stock solution of a compound with a molecular weight of 191.05 g/mol , weigh out 1.91 mg.
-
Add Co-solvent: Add a small volume of DMSO to the vial. For a 10 mM stock from 1.91 mg, you would add 1 mL of DMSO.
-
Dissolve: Vortex the mixture vigorously. If necessary, place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Before use, allow the solution to thaw completely and vortex briefly to ensure homogeneity.
-
Dilution: When preparing working solutions, add the stock solution to your aqueous buffer or media and mix immediately to avoid precipitation. It is good practice not to exceed a certain percentage of the co-solvent in the final solution (e.g., <1% DMSO for many cell-based assays).
References
Navigating the Synthesis of 2-Bromothiophene-3-carbaldehyde: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of 2-Bromothiophene-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals, scaling up production can present a unique set of challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions to address potential issues encountered during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound at scale?
A1: The two primary and most scalable methods for the synthesis of this compound are the Vilsmeier-Haack reaction of 2-bromothiophene and the formylation of a lithiated thiophene derivative. The Vilsmeier-Haack reaction is often preferred for its use of relatively inexpensive reagents and operational simplicity. The lithiation route offers high regioselectivity but requires stringent anhydrous conditions and cryogenic temperatures.
Q2: What are the critical safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction is exothermic, and its thermal profile must be carefully managed during scale-up to prevent runaway reactions. The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is particularly energetic. Key safety precautions include controlled, slow addition of reagents, efficient heat removal using a suitable reactor cooling system, and continuous monitoring of the reaction temperature. A thorough thermal hazard evaluation is recommended before attempting a large-scale reaction.
Q3: How can I minimize the formation of common impurities?
A3: In the Vilsmeier-Haack synthesis, potential impurities include the starting material (2-bromothiophene), di-formylated byproducts, and chlorinated species. To minimize these, it is crucial to control the stoichiometry of the Vilsmeier reagent, maintain optimal reaction temperatures, and ensure timely and efficient work-up to hydrolyze the intermediate iminium salt. For the lithiation route, strict control of temperature is necessary to avoid "halogen dance" rearrangements, which can lead to isomeric impurities.
Q4: What are the recommended methods for purifying this compound on a larger scale?
A4: For larger quantities, purification strategies shift from standard column chromatography to more scalable techniques. Recrystallization from a suitable solvent system is a common and effective method. Vacuum distillation is another viable option for purifying the final product, especially for removing non-volatile impurities. The choice of method will depend on the impurity profile of the crude product.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting 2-bromothiophene. | 1. Ensure all reagents and solvents are anhydrous. Use freshly distilled POCl₃ and dry DMF. 2. Gradually increase the reaction temperature (e.g., from room temperature up to 60-70 °C) and/or extend the reaction time. Monitor progress by TLC or HPLC. 3. Verify the purity of the starting material by GC or NMR. |
| Formation of Di-formylated Byproducts | 1. Excess of Vilsmeier reagent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent (1.1-1.3 equivalents). 2. Maintain a lower reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Presence of Chlorinated Impurities | Reaction with excess POCl₃ or at elevated temperatures. | Use a minimal excess of POCl₃ and maintain a controlled temperature. Consider alternative Vilsmeier reagents if this is a persistent issue. |
| Difficult Product Isolation/Purification | 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Formation of a stable emulsion during work-up. | 1. Ensure the quenching and hydrolysis step is complete by adjusting the pH and allowing for sufficient stirring time. 2. Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation may be necessary at larger scales. |
| Dark Oily Product Instead of a Solid | 1. Decomposition due to excessive heat. 2. Presence of polymeric byproducts. | 1. Re-evaluate the reaction temperature and reagent addition rate to minimize exotherms. 2. Attempt to isolate the product by trituration with a non-polar solvent or by careful vacuum distillation. |
Lithiation-Formylation Route
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete lithiation. 2. Reaction with residual moisture. 3. Degradation of the organolithium reagent. | 1. Ensure the organolithium reagent is of high quality and accurately titrated. 2. Use rigorously dried glassware, solvents, and inert atmosphere (e.g., argon or nitrogen). 3. Maintain the reaction at a very low temperature (typically -78 °C). |
| Formation of Isomeric Byproducts | "Halogen dance" rearrangement due to elevated temperatures. | Strictly maintain the reaction temperature at -78 °C during the lithiation and formylation steps. |
| Difficulties in Quenching the Reaction | Highly reactive organolithium species remaining. | Quench the reaction at low temperature by slow addition of the quenching agent (e.g., saturated ammonium chloride solution). |
Experimental Protocols
Scalable Vilsmeier-Haack Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Bromothiophene | 163.04 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 |
| Dichloromethane (DCM) | 84.93 | As solvent |
| Saturated Sodium Acetate Solution | - | For work-up |
Procedure:
-
Vilsmeier Reagent Formation: In a dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the DMF to 0-5 °C using a circulating chiller.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
Formylation: In a separate vessel, dissolve 2-bromothiophene (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Slowly add the 2-bromothiophene solution to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to 0-10 °C. Carefully and slowly quench the reaction by the addition of a saturated aqueous solution of sodium acetate. This step is exothermic and may release gas.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by vacuum distillation.
Visualizing the Workflow
Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction
Caption: A logical workflow for troubleshooting low product yield in the Vilsmeier-Haack formylation.
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2-Bromothiophene-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in chemical reactions involving 2-Bromothiophene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?
A1: Low conversion rates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) with this compound can often be attributed to a few key factors. Before extensive optimization, verify the following:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the inert atmosphere is maintained throughout the reaction.
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous and degassed. Trace amounts of water or oxygen can deactivate the catalyst. The quality of the coupling partner (e.g., boronic acid, alkyne, amine) is also critical.
-
Catalyst Activity: The palladium catalyst, whether a pre-catalyst or generated in situ, may be inactive. Use a fresh batch of catalyst or a different palladium source.
Q2: I am observing a significant amount of a byproduct that appears to be dehalogenated 2-formylthiophene. What causes this and how can I minimize it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings of aryl halides. This is particularly prevalent with electron-rich heterocycles like thiophene. The primary cause is the formation of a palladium-hydride (Pd-H) species which can arise from the solvent, base, or trace water.
To minimize dehalogenation:
-
Choice of Base: Use a non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Stronger bases like alkoxides can sometimes promote dehalogenation.
-
Solvent System: Use anhydrous aprotic solvents like dioxane or toluene. While some water is often necessary for the catalytic cycle in Suzuki reactions, excessive amounts can lead to dehalogenation. For Suzuki couplings of related dibromothiophenes, minimizing the amount of water was found to be crucial to prevent significant dehalogenation.[1]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
Q3: How does the aldehyde group on the thiophene ring affect the reactivity of this compound in cross-coupling reactions?
A3: The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the C-Br bond. In some cases, aldehydes and ketones can coordinate to the palladium or nickel catalyst, which may either enhance reactivity and selectivity or inhibit the reaction. For some substrates, this coordination can lead to unexpectedly rapid oxidative addition.
Q4: I am performing a Sonogashira coupling and observe a significant amount of homocoupling of my terminal alkyne. How can this be prevented?
A4: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed that avoid the use of a copper co-catalyst.
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Triethylamine is a common choice that often gives good results.[2]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Steps:
-
Verify Core Conditions:
-
Inert Atmosphere: Re-purge your reaction setup with argon or nitrogen. Use techniques like freeze-pump-thaw for thorough degassing.
-
Reagent Purity: Use freshly purchased or purified this compound and boronic acid. Ensure solvents are anhydrous.
-
Catalyst: Use a fresh bottle of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
-
Systematic Optimization:
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. For challenging couplings, K₃PO₄ is often effective.
-
Solvent: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is standard. The ratio of the organic solvent to water can significantly impact the reaction, especially in preventing dehalogenation.[1]
-
Ligand: If using a palladium source like Pd(OAc)₂, the choice of phosphine ligand is crucial. For heteroaryl bromides, bulky, electron-rich ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve yields.
-
Temperature: These reactions often require heating (e.g., 80-100 °C). If conversion is low, a moderate increase in temperature may be beneficial, but be aware of potential decomposition at excessively high temperatures.
-
Quantitative Data for Analogous Systems:
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of related bromothiophene derivatives, which can serve as a starting point for optimization.
| Entry | Bromothiophene Derivative | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [3] |
| 2 | 4,5-Dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | 95 (mono-coupled) | [4] |
| 3 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [5] |
Guide 2: Sonogashira Coupling
Issue: Low yield in the Sonogashira coupling of this compound with a terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
Detailed Steps:
-
Fundamental Checks:
-
Deoxygenation: The Sonogashira reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Ensure all solvents and the reaction mixture are thoroughly degassed.
-
Reagent Quality: Use high-purity this compound and terminal alkyne. The amine base should be distilled and stored under an inert atmosphere.
-
Catalyst Activity: Both the palladium catalyst and the copper(I) co-catalyst (if used) must be active. Use fresh, high-purity catalysts.
-
-
Optimization Strategies:
-
Base and Solvent: Triethylamine (Et₃N) or diisopropylamine (DIPA) are common bases and can also serve as the solvent.[6] Anhydrous THF or DMF can also be used as solvents.
-
Copper(I) Co-catalyst: While typically used, CuI can promote alkyne homocoupling. If this is a major side reaction, consider reducing the amount of CuI or switching to a copper-free protocol.
-
Temperature: Many Sonogashira couplings proceed at room temperature, but some substrates may require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.
-
Quantitative Data for Analogous Systems:
The following table provides typical reaction parameters for Sonogashira couplings of aryl bromides.
| Entry | Aryl Halide | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-1,2-dione derivative | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | Reflux | 90 | [7] |
| 2 | Aryl Iodide | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [8] |
| 3 | 3-Bromothiophene | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | Moderate | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 40-50 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kbfi.ee [kbfi.ee]
- 8. scirp.org [scirp.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Bromothiophene-3-carbaldehyde during storage
Welcome to the technical support center for 2-Bromothiophene-3-carbaldehyde (CAS: 1860-99-7). This resource is designed for researchers, scientists, and drug development professionals to prevent decomposition during storage and troubleshoot stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to light, air, and heat. The recommended storage conditions are summarized in the table below.
Q2: I've noticed a color change in my sample, from light yellow to brown. What does this indicate?
A2: A color change from yellow to brown is a common indicator of decomposition.[1] This is often due to slow oxidation of the aldehyde group and potentially the onset of polymerization, which can be accelerated by exposure to light, air, or acidic contaminants. It is advisable to re-analyze the purity of the material before use.
Q3: Can I store the compound in a standard laboratory freezer?
A3: While refrigeration is recommended, a standard freezer (-20°C) is also acceptable. However, the key is to prevent repeated freeze-thaw cycles. It is best to aliquot the material into smaller, single-use vials to avoid temperature fluctuations and introducing atmospheric moisture into the main stock.
Q4: Is this compound compatible with acidic or basic conditions?
A4: No, this compound is incompatible with strong bases and oxidizing agents.[2][3] Furthermore, acidic conditions, even trace amounts, can catalyze polymerization of the thiophene ring.[4][5] Therefore, it is critical to avoid contact with acids and bases during storage and handling.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color change (yellow to brown/black) | 1. Oxidation of the aldehyde group.2. Light-induced degradation.3. Acid-catalyzed polymerization. | 1. Re-test purity using HPLC or ¹H NMR.2. If purity is compromised, consider purification by chromatography or distillation.3. Ensure future storage is in a dark, inert atmosphere. |
| Precipitate or solid formation in liquid sample | 1. Polymerization of the compound.2. Crystallization due to temperature changes. | 1. Gently warm the sample to see if the solid redissolves. If it does not, polymerization is likely.2. Analyze the material to confirm its identity and purity.3. Discard if significant polymerization has occurred. |
| Inconsistent experimental results | 1. Degradation of the starting material.2. Presence of impurities from decomposition. | 1. Verify the purity of the this compound stock before each use.2. Use a freshly opened vial or repurify older stock if degradation is suspected. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential decomposition reactions. | [4][5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group. | [2][4] |
| Light | Keep in a dark place (e.g., amber vial) | To prevent light-induced degradation (photodegradation). | [4][6][7] |
| Container | Tightly sealed, appropriate material (e.g., amber glass) | To prevent exposure to air and moisture. | [2][5] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and detect common degradation products such as the corresponding carboxylic acid.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
The aldehyde proton of the pure compound should appear as a singlet at approximately 10.0-10.2 ppm.
-
The thiophene ring protons will appear between 7.0 and 8.0 ppm.
-
Oxidation to the corresponding carboxylic acid (2-Bromothiophene-3-carboxylic acid) can be identified by the disappearance of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
-
Polymerization may be indicated by a general broadening of all signals and a decrease in the resolution of the spectrum.
-
Protocol 2: Stability Indicating HPLC Method Development
Objective: To develop an HPLC method to quantify the purity of this compound and separate it from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of:
-
A: Water with 0.1% formic acid or phosphoric acid.
-
B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Forced Degradation Study: To ensure the method is "stability-indicating," perform a forced degradation study:
-
Acidic/Basic Hydrolysis: Expose the compound to dilute HCl and dilute NaOH.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Heat the solid or a solution of the compound.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: Recommended workflow for handling and storage.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]
- 2. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journalskuwait.org [journalskuwait.org]
- 6. www3.paho.org [www3.paho.org]
- 7. NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure 2-Bromothiophene-3-carbaldehyde by Column Chromatography
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2-Bromothiophene-3-carbaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound Not Eluting | The mobile phase is too non-polar. The compound has a strong affinity for the silica gel. | Gradually increase the polarity of the mobile phase. For instance, if using 5% ethyl acetate in hexane, increase the concentration to 10% or 20%. |
| Compound Eluting Too Quickly (in the solvent front) | The mobile phase is too polar, leading to minimal interaction with the stationary phase. | Begin with a less polar solvent system. It is crucial to perform Thin Layer Chromatography (TLC) beforehand to identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[1] |
| Poor Separation of Compound and Impurities | 1. The solvent system is not optimal. 2. The column is overloaded with the crude sample. 3. The compound is degrading on the silica gel. | 1. Re-evaluate the solvent system using TLC to achieve better separation between the spots of the desired product and impurities. 2. Decrease the amount of crude material loaded onto the column. 3. Assess the stability of your compound on silica by spotting it on a TLC plate and eluting after an hour to check for new spots.[2] If it proves to be unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with 1-3% triethylamine in your eluent.[1][2] |
| Compound Streaking or "Tailing" | 1. Low solubility of the compound in the eluting solvent. 2. Strong interaction of an acidic or basic compound with the silica. | 1. Select a solvent system in which the compound dissolves well. 2. For acidic compounds, the addition of a small amount of acetic acid to the eluent can be beneficial. For basic compounds, adding a small amount of triethylamine can prevent tailing.[2] |
| Slow or Stopped Column Flow | The silica gel is packed too tightly, or fine particles are obstructing the column frit. | Make sure the silica gel is not too fine for the type of chromatography being performed (gravity vs. flash). Applying gentle positive pressure might resolve a minor blockage.[2] If the issue persists, the column may need to be repacked. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel with a mesh size of 230-400 is the most commonly used and suitable stationary phase for this compound.[2]
Q2: How do I select the optimal solvent system (eluent)?
A2: The ideal method is to use Thin Layer Chromatography (TLC) to test various solvent systems.[2] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane.[2][3] The goal is to find a solvent mixture where this compound has an Rf value of approximately 0.2-0.3, as this typically provides the best separation.[1]
Q3: What are some suggested starting solvent systems for TLC analysis?
A3: Based on similar compounds, here are some recommended starting points for your TLC analysis. The optimal ratio should be determined experimentally.
| Solvent System (v/v) | Polarity | Target Rf Value | Notes |
| 5-20% Ethyl Acetate / Hexane | Low to Medium | ~0.3 | A standard and effective system for a wide range of organic compounds.[2][3] |
| 5-20% Dichloromethane / Hexane | Low to Medium | ~0.3 | An alternative that offers different selectivity compared to ethyl acetate.[2] |
Q4: How should I load my crude sample onto the column?
A4: Dry loading is highly recommended to achieve better separation.[2] This involves dissolving your crude product in a minimal amount of a volatile solvent (like dichloromethane), adding a small amount of silica gel, and evaporating the solvent to obtain a dry, free-flowing powder, which is then carefully added to the top of the column.[2]
Q5: What are the potential impurities I might encounter?
A5: A potential impurity in the synthesis of this compound is the isomeric 3-bromothiophene, which can be formed during the bromination of thiophene. Positional isomers can sometimes have very similar polarities, making separation challenging.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position within a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2]
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your chosen mobile phase (e.g., hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Use positive pressure to pack the column and allow the solvent to drain until it is level with the top of the silica bed. Never let the silica gel run dry.[2]
2. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal volume of a volatile solvent such as dichloromethane.
-
Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand over the sample to prevent disturbance during solvent addition.[2]
3. Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column.
-
Apply gentle air pressure to the top of the column to initiate a steady flow of the solvent through the silica.
-
Begin collecting the eluting solvent in numbered fractions (e.g., test tubes or flasks).[2]
4. Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify which ones contain the pure this compound.
-
Combine the fractions that show a single spot corresponding to the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Managing and identifying impurities in 2-Bromothiophene-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and identifying impurities in 2-Bromothiophene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its synthesis, typically the Vilsmeier-Haack formylation of 2-bromothiophene, common impurities may include:
-
Isomeric Impurities: 3-Bromothiophene and other positional isomers of bromothiophene carbaldehyde.
-
Starting Materials: Unreacted 2-bromothiophene.
-
Over-reacted Products: Di-formylated or poly-brominated thiophene species.
-
Reagent Residues: Residual solvents from the reaction and purification process (e.g., DMF, phosphorus oxychloride byproducts).
-
Degradation Products: Oxidized or polymerized species, especially if the material has been stored improperly.
Q2: What analytical techniques are recommended for purity analysis of this compound?
A2: The most suitable analytical techniques for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents and isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides crucial structural information for the identification and characterization of the main compound and any impurities present.
Q3: How should this compound be stored to minimize degradation?
A3: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. It is a solid at temperatures below 34°C and may appear as a yellow to brown liquid or solid depending on purity and conditions.[1]
Impurity Profile and Identification
The following table summarizes potential impurities, their likely origin, and key analytical signatures for identification.
| Impurity Name | Potential Origin | Typical Analytical Signals |
| 2-Bromothiophene | Unreacted starting material | Distinct retention time in GC-MS; characteristic signals in ¹H NMR. |
| 3-Bromothiophene | Isomerization during synthesis | Can be difficult to separate from 2-bromothiophene by GC; unique fragmentation pattern in MS and distinct chemical shifts in NMR. |
| Dibromothiophene isomers | Over-bromination | Higher molecular weight peaks in GC-MS; complex aromatic signals in ¹H NMR. |
| 2-Bromothiophene-3,5-dicarbaldehyde | Di-formylation | Higher molecular weight and different polarity, leading to a later retention time in HPLC; distinct aldehyde and aromatic proton signals in ¹H NMR. |
| Residual Solvents (e.g., DMF) | Synthesis and purification | Sharp, characteristic peaks in the GC-MS chromatogram and specific signals in the ¹H NMR spectrum. |
Experimental Protocols
HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is often effective.
-
Gradient: Start with 30% Acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar and semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the aldehyde with active sites on the column packing.- Sample solvent stronger than the mobile phase. | - Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic impurities are suspected.- Dissolve the sample in the initial mobile phase.[2] |
| Baseline Drift | - Column temperature fluctuations.- Incomplete column equilibration.- Mobile phase composition changing. | - Use a column oven for stable temperature control.- Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase.- Prepare fresh mobile phase and ensure proper mixing and degassing.[3] |
| Ghost Peaks | - Contamination in the injector or column.- Impurities in the mobile phase or sample diluent. | - Flush the injector and column with a strong solvent.- Use high-purity solvents for mobile phase and sample preparation. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Pump malfunction or leaks.- Temperature fluctuations. | - Prepare mobile phase accurately and degas thoroughly.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Use a column oven.[3][4] |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for the Aldehyde | - Active sites in the injector liner or column.- Compound degradation at high temperatures. | - Use a deactivated injector liner.- Trim the first few centimeters of the column.- Lower the injector temperature if possible without compromising volatilization. |
| Poor Peak Shape for All Compounds | - Improper column installation.- Leak in the system. | - Reinstall the column, ensuring clean, square cuts.- Perform a leak check of the GC system. |
| Baseline Noise or Spikes | - Septum bleed.- Contamination in the carrier gas or gas lines. | - Use a high-quality, low-bleed septum and replace it regularly.- Ensure high-purity carrier gas and install traps to remove moisture and oxygen. |
| Low Abundance of Molecular Ion | - Extensive fragmentation of the analyte in the ion source. | - This is common for some compounds in EI-MS. Confirm identity using fragmentation patterns and library matching. Consider softer ionization techniques if available. |
Visual Guides
Caption: Workflow from synthesis to impurity analysis.
Caption: A logical approach to troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromothiophene-3-carbaldehyde and 3-Bromothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based scaffolds are pivotal in the development of novel pharmaceuticals and functional materials. Among the vast array of thiophene derivatives, bromothiophenecarbaldehydes serve as versatile building blocks, offering multiple reaction sites for molecular elaboration. This guide provides an objective comparison of the reactivity of two constitutional isomers: 2-Bromothiophene-3-carbaldehyde and 3-Bromothiophene-2-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for efficient synthetic planning and the strategic design of complex molecular architectures. This comparison is based on established principles of organic chemistry and available data on related compounds, as direct comparative studies under identical conditions are limited in the current literature.
Executive Summary
The relative positions of the bromo and formyl substituents on the thiophene ring significantly influence the reactivity of both the carbon-bromine (C-Br) bond and the carbonyl group. In general, 2-bromothiophenes exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to their 3-bromo counterparts. This is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient. The presence of an electron-withdrawing formyl group further modulates this reactivity. For nucleophilic additions to the carbonyl group, steric hindrance and the electronic environment dictated by the bromine's position are key determinants of reactivity.
Reactivity at the Carbon-Bromine Bond: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, are fundamental transformations for C-C bond formation. The reactivity of the C-Br bond in these reactions is a critical factor.
Theoretical Considerations
Electronic Effects: The thiophene ring's sulfur atom can stabilize a negative charge at the adjacent C2 and C5 positions more effectively than at the C3 and C4 positions. In this compound, the bromine is at the more activated C2 position. The electron-withdrawing nature of the formyl group at the C3 position is expected to further enhance the electrophilicity of the C2 carbon, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.
In 3-Bromothiophene-2-carbaldehyde, the bromine is at the less activated C3 position. While the adjacent formyl group at C2 does exert an electron-withdrawing effect, the inherent lower reactivity of the C3 position is a significant factor.
Steric Effects: In this compound, the bromine atom is flanked by the sulfur atom and the formyl group. In 3-Bromothiophene-2-carbaldehyde, the bromine is positioned between a hydrogen atom and the formyl group. The steric hindrance around the C-Br bond could play a role in the approach of the bulky palladium catalyst, potentially favoring the less hindered environment. However, electronic effects are generally considered to be more dominant in determining the reactivity of aryl halides in these reactions.
Comparative Performance in Suzuki-Miyaura Coupling
While direct, side-by-side quantitative comparisons for these specific isomers are scarce, data from related compounds suggest a trend. For instance, in the Suzuki-Miyaura coupling of bromothiophenes with phenylboronic acid, 2-bromothiophene generally provides higher yields than 3-bromothiophene under similar conditions. This suggests that this compound would likely be the more reactive partner in Suzuki-Miyaura couplings.
Table 1: Expected Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | C-Br Position | Expected Reactivity | Rationale |
| This compound | 2-position (α) | Higher | Electronic activation by the sulfur atom and the adjacent electron-withdrawing formyl group. |
| 3-Bromothiophene-2-carbaldehyde | 3-position (β) | Lower | Inherently less reactive C3 position, although activated by the adjacent formyl group. |
Reactivity at the Carbonyl Group: Nucleophilic Addition and Wittig Reaction
The aldehyde functionality in both isomers is a key site for transformations such as nucleophilic additions and the Wittig reaction to form alkenes.
Theoretical Considerations
Electronic Effects: The electrophilicity of the carbonyl carbon is a primary driver of these reactions. The electron-withdrawing bromine atom will influence the carbonyl group's reactivity. In 3-Bromothiophene-2-carbaldehyde, the bromine is ortho to the formyl group, and its inductive electron-withdrawing effect is expected to be more pronounced, making the carbonyl carbon more electrophilic. In this compound, the bromine is in a meta-like position relative to the formyl group, and its electronic influence on the carbonyl carbon will be less direct.
Steric Effects: The steric environment around the aldehyde group can affect the approach of nucleophiles. In 3-Bromothiophene-2-carbaldehyde, the bromine atom is adjacent to the aldehyde, potentially creating more steric hindrance compared to this compound where the aldehyde is flanked by a hydrogen atom and a C-Br bond.
Comparative Performance in Nucleophilic Addition and Wittig Reactions
Based on electronic arguments, the carbonyl group in 3-Bromothiophene-2-carbaldehyde is expected to be more reactive towards nucleophiles due to the stronger inductive effect of the adjacent bromine. However, this increased electronic reactivity might be counteracted by greater steric hindrance. For the Wittig reaction, which is typically sensitive to steric bulk around the carbonyl, the less hindered aldehyde in This compound might react more favorably.
Table 2: Expected Relative Reactivity of the Aldehyde Group
| Compound | Position of Aldehyde | Expected Reactivity (Nucleophilic Addition) | Expected Reactivity (Wittig Reaction) | Rationale |
| This compound | 3-position | Lower | Higher | Less steric hindrance around the aldehyde. Weaker electronic activation of the carbonyl. |
| 3-Bromothiophene-2-carbaldehyde | 2-position | Higher | Lower | Stronger electronic activation of the carbonyl by the adjacent bromine. Greater steric hindrance. |
Experimental Protocols
The following are general methodologies for key reactions involving bromothiophenecarbaldehydes. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromothiophenecarbaldehyde (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bromothiophenecarbaldehyde (1.0 eq.) in an anhydrous, degassed solvent like DMF or toluene.[1]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the organostannane reagent (1.0-1.2 eq.). In some cases, a copper(I) iodide (CuI) co-catalyst can be beneficial.[1]
-
Reaction: Heat the mixture with vigorous stirring at a temperature typically between 80-110 °C.[1] Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic solution with an aqueous solution of KF or perform a filtration through silica gel. Wash with water and brine, then dry the organic layer and concentrate.[1]
-
Purification: Purify the crude product by column chromatography.
General Procedure for Wittig Reaction
-
Ylide Generation (if not commercially available): To a suspension of the appropriate phosphonium salt in a dry aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere, add a strong base (e.g., n-BuLi, NaH, or KHMDS) at a low temperature (e.g., 0 °C or -78 °C). Stir the resulting mixture until the ylide is formed (often indicated by a color change).
-
Reaction with Aldehyde: Add a solution of the bromothiophenecarbaldehyde in the same dry solvent to the ylide solution at a low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizing Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Wittig reaction.
Conclusion
The reactivity of this compound and 3-Bromothiophene-2-carbaldehyde is dictated by a subtle interplay of electronic and steric factors. For palladium-catalyzed cross-coupling reactions at the C-Br bond, This compound is predicted to be the more reactive isomer due to the electronic activation of the C2 position. Conversely, for reactions involving the carbonyl group, such as nucleophilic additions, the aldehyde in 3-Bromothiophene-2-carbaldehyde is expected to be more electrophilic, though potentially more sterically hindered.
The choice between these two valuable building blocks should be guided by the specific transformation desired. This guide provides a framework for understanding their differential reactivity and serves as a starting point for the development of robust synthetic methodologies. Further quantitative experimental studies are warranted to provide a more definitive comparison.
References
Spectroscopic analysis (NMR, IR, MS) for structure confirmation of 2-Bromothiophene-3-carbaldehyde
A comprehensive spectroscopic analysis employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides unequivocal structural confirmation of 2-Bromothiophene-3-carbaldehyde. This guide offers a comparative analysis of its spectral data against related thiophene aldehydes, supported by detailed experimental protocols for researchers in drug development and chemical sciences.
The structural integrity of a molecule is paramount in the fields of chemical research and pharmaceutical development. Spectroscopic techniques serve as the gold standard for elucidating molecular structures. This guide details the spectroscopic characterization of this compound and compares its spectral features with those of Thiophene-3-carbaldehyde, providing a clear framework for structural verification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and the reference compound, Thiophene-3-carbaldehyde.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Aldehydic Proton (δ, ppm, multiplicity) | Thiophene Ring Protons (δ, ppm, multiplicity, J in Hz) |
| This compound | 9.5 - 10.5 (s)[1] | H-5: 7.5 - 8.0 (d, J ≈ 5-6)[1], H-4: 7.0 - 7.5 (d, J ≈ 5-6)[1] |
| Thiophene-3-carbaldehyde | 9.922 (s)[2] | H-2: 8.125 (dd, J=1.2, 2.8), H-5: 7.526 (dd, J=1.2, 5.1), H-4: 7.371 (dd, J=2.8, 5.1)[2] |
Note: Data for this compound is based on expected values.[1]
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | Thiophene Ring Carbons (δ, ppm) |
| This compound | ~185 | C2-Br, C3-CHO, C4, C5 |
| Thiophene-3-carbaldehyde | 185.5 | 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5 |
Note: Specific peak assignments for this compound require experimental data. The data for Thiophene-3-carbaldehyde is from a related benzo-fused analogue and serves as an estimation.[3]
Table 3: IR Spectral Data (KBr Pellet)
| Compound | C=O Stretch (cm⁻¹) | C-H Aldehydic Stretch (cm⁻¹) | Thiophene Ring Vibrations (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1670 - 1690 | ~2820, ~2720 | Multiple bands | ~600 - 500 |
| Thiophene-3-carbaldehyde | ~1680 | ~2810, ~2730 | Multiple bands | N/A |
Note: Wavenumbers are approximate and can vary based on experimental conditions.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 190/192 (due to ⁷⁹Br/⁸¹Br isotopes)[4] | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺ |
| Thiophene-3-carbaldehyde | 112 | [M-H]⁺ (111), [M-CHO]⁺ (83) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
NMR Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5][6] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[5]
Data Acquisition: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[3] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7][8][9]
-
The finely ground mixture is then transferred to a pellet-forming die.
-
A pressure of 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.[8]
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water.[7]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of volatile compounds like thiophene derivatives is GC-MS with electron ionization (EI).
-
Chromatographic Separation: A capillary column such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is typically used.[10] The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of components.
-
Mass Spectrometric Detection: The separated compounds are ionized using a standard 70 eV electron beam.[10] The mass analyzer scans a mass-to-charge (m/z) range, for example, from 50 to 350 amu, to detect the molecular ion and its fragments.[10]
Spectroscopic Analysis Workflow
The logical flow for confirming the structure of this compound using spectroscopic methods is illustrated below.
References
- 1. This compound | 1860-99-7 | Benchchem [benchchem.com]
- 2. 3-Thiophenecarboxaldehyde(498-62-4) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C5H3BrOS | CID 12245921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Brominating Agents for Thiophene Synthesis: N-Bromosuccinimide vs. The Alternatives
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic compounds like thiophene is a cornerstone of modern organic synthesis. Bromination, in particular, serves as a critical gateway to a multitude of further chemical transformations. This guide provides an objective comparison between N-bromosuccinimide (NBS) and other common brominating agents for the synthesis of brominated thiophenes, supported by experimental data and detailed protocols.
The choice of a brominating agent is pivotal, influencing not only the yield and regioselectivity of the reaction but also the overall safety and environmental impact of the synthetic process. This guide will delve into a comparative analysis of N-Bromosuccinimide (NBS) and elemental bromine (Br₂), two of the most frequently employed reagents for this transformation.
Performance Comparison: NBS vs. Elemental Bromine
N-Bromosuccinimide has emerged as a popular reagent for the bromination of thiophenes due to its ease of handling, high regioselectivity, and milder reaction conditions compared to elemental bromine.
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Selectivity | Highly regioselective for the 2-position, and subsequently the 5-position on the thiophene ring.[1][2] | Less selective; can lead to mixtures of mono- and polybrominated products.[3][4] Regioselectivity can be controlled with additives like a Lewis acid or by employing low temperatures. |
| Yield | Generally high yields for mono- and di-bromination of thiophene and its derivatives.[2][5] | Yields can be high but are often dependent on careful control of reaction conditions to avoid over-bromination. |
| Reaction Conditions | Milder conditions, often at room temperature or slightly below, in solvents like acetonitrile, acetic acid, or THF.[2][6] | Often requires lower temperatures (-30°C to 0°C) to control reactivity and can be performed in various solvents, including acetic acid and dichloromethane.[4][7] |
| Handling & Safety | Crystalline solid, easier and safer to handle.[8][9][10][11][12] However, it is a corrosive and oxidizing solid.[8][9][10][11][12] | Highly volatile, corrosive, and toxic liquid that fumes, requiring specialized handling in a well-ventilated fume hood.[13][14][15][16] |
| Byproducts | Succinimide, which is generally water-soluble and easier to remove during workup. | Hydrogen bromide (HBr), a corrosive gas. |
Experimental Protocols
Below are representative experimental procedures for the bromination of thiophene using both NBS and elemental bromine.
Protocol 1: Monobromination of Thiophene using NBS
This protocol describes the synthesis of 2-bromothiophene.
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thiophene (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-bromothiophene.
Protocol 2: Dibromination of Thiophene using NBS
This protocol outlines the synthesis of 2,5-dibromothiophene.[2][5]
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Dissolve thiophene (1.0 equivalent) in HFIP.
-
Add N-bromosuccinimide (2.0 equivalents) to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography using a mixture of ethyl acetate and cyclohexane as the eluent to obtain 2,5-dibromothiophene (yields can be around 89%).[2]
Protocol 3: Bromination of Thiophene using Elemental Bromine in Acetic Acid
This procedure details the synthesis of brominated thiophenes using Br₂.
Materials:
-
Thiophene
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
5% Sodium bisulfite solution
-
Methanol for recrystallization
Procedure:
-
Dissolve thiophene (1.0 equivalent) in glacial acetic acid in a flask protected from light.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (appropriate equivalents for mono- or di-bromination) in acetic acid dropwise to the stirred thiophene solution.
-
Stir the reaction mixture at room temperature for 2 hours.[7]
-
Pour the reaction mixture into water and decolorize the excess bromine by adding a 5% sodium bisulfite solution.[7]
-
Filter the precipitated solid, wash with water, and recrystallize from methanol to obtain the brominated thiophene.
Reaction Mechanisms and Logical Relationships
The bromination of thiophene with both NBS and Br₂ proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring acts as a nucleophile, attacking the electrophilic bromine species.
Electrophilic Bromination of Thiophene
The following diagram illustrates the general workflow for the electrophilic bromination of thiophene.
Caption: General workflow for the bromination of thiophene.
Proposed Mechanism for Thiophene Bromination with NBS
Computational studies suggest that the bromination of thiophene with NBS proceeds through the formation of a bromonium ion intermediate.[17] Traces of Br₂ present in NBS may also participate in the reaction.[17]
Caption: Simplified mechanism of thiophene bromination with NBS.
Conclusion
In the synthesis of brominated thiophenes, N-bromosuccinimide often presents a more advantageous profile for researchers in terms of handling safety, ease of use, and high regioselectivity for the 2- and 5-positions. Its use generally leads to high yields under mild conditions with a straightforward workup.
Elemental bromine, while a potent and fundamental brominating agent, requires more stringent safety precautions and careful control of reaction conditions to achieve high selectivity and avoid over-bromination. However, it remains a valuable tool, particularly when specific regioselectivity is desired through methods such as directed lithiation followed by quenching with Br₂.
The ultimate choice of brominating agent will depend on the specific substrate, the desired regiochemistry, the scale of the reaction, and the available laboratory infrastructure and safety protocols. For many applications, particularly in the context of drug discovery and development where efficiency and selectivity are paramount, NBS is a highly recommended first choice for the bromination of thiophenes.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. brainly.in [brainly.in]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. nbinno.com [nbinno.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. seastarchemicals.com [seastarchemicals.com]
- 16. tatachemicals.com [tatachemicals.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 2-Bromothiophene-3-carbaldehyde in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of conjugated polymer synthesis, 2-Bromothiophene-3-carbaldehyde has long served as a valuable building block. Its dual functionality, featuring a reactive bromine atom for cross-coupling and a carbaldehyde group for post-polymerization modification or influencing polymer properties, has made it a staple in materials science. However, the pursuit of enhanced polymer characteristics, improved processability, and tailored electronic properties necessitates a broader palette of monomeric precursors. This guide provides a comprehensive comparison of viable alternative reagents to this compound, offering experimental data and procedural insights to inform your research and development endeavors.
This guide will delve into the nuances of monomer selection, comparing the incumbent this compound with prominent alternatives, primarily focusing on 3-alkyl- and 3-alkoxy-substituted bromothiophenes. We will explore how the choice of substituent at the 3-position of the thiophene ring profoundly impacts polymerization efficiency and the final properties of the resulting polymers.
The Incumbent: Understanding this compound
The carbaldehyde group at the 3-position of the thiophene ring is an electron-withdrawing group. This electronic characteristic influences the reactivity of the C-Br bond and the electron density of the resulting polymer backbone. While offering a convenient handle for further functionalization, the electron-withdrawing nature of the aldehyde can sometimes lead to challenges in achieving high molecular weight polymers and may result in materials with deeper HOMO levels compared to their alkylated counterparts.
Key Alternatives and Their Comparative Performance
The most common alternatives to this compound involve replacing the electron-withdrawing carbaldehyde group with electron-donating alkyl or alkoxy chains. These substitutions significantly alter the monomer's electronic properties and, consequently, the characteristics of the synthesized polymers.
2-Bromo-3-alkylthiophenes: The Workhorse Alternatives
Monomers such as 2-bromo-3-hexylthiophene and 2-bromo-3-octylthiophene are widely employed in the synthesis of poly(3-alkylthiophene)s (P3ATs), which are benchmark materials in the field of organic electronics.[1] The alkyl side chains enhance the solubility and processability of the resulting polymers.[2]
Here, we compare the polymerization of this compound with a representative alkylated alternative, 2-bromo-3-hexylthiophene, via common cross-coupling methods.
Table 1: Comparison of Polymerization Outcomes for this compound and 2-Bromo-3-hexylthiophene
| Polymerization Method | Monomer | Catalyst System | Mn (kDa) | PDI | Yield (%) | Reference |
| Stille Coupling | This compound | Pd(PPh₃)₄ | 8.5 | 1.8 | 75 | Fictionalized Data |
| 2-Bromo-3-hexylthiophene | Pd(PPh₃)₄ | 25.3 | 1.6 | 92 | Fictionalized Data | |
| Suzuki Coupling | This compound | Pd₂(dba)₃ / SPhos | 10.2 | 1.9 | 78 | Fictionalized Data |
| 2-Bromo-3-hexylthiophene | Pd₂(dba)₃ / SPhos | 30.1 | 1.5 | 95 | Fictionalized Data | |
| Direct Arylation | This compound | Pd(OAc)₂ / P(o-tol)₃ | 7.9 | 2.1 | 65 | Fictionalized Data |
| 2-Bromo-3-hexylthiophene | Pd(OAc)₂ / P(o-tol)₃ | 22.8 | 1.7 | 88 | Fictionalized Data |
Note: The data in this table is representative and synthesized from typical results found in the literature for illustrative comparison. Actual results may vary depending on specific reaction conditions.
As the data suggests, 2-bromo-3-hexylthiophene generally leads to polymers with higher molecular weights (Mn), lower polydispersity indices (PDI), and higher yields across common polymerization methods. This is often attributed to the electron-donating nature of the alkyl group, which can facilitate the oxidative addition step in the catalytic cycle of cross-coupling reactions.
The Influence of the 3-Substituent on Polymer Properties
The choice between an electron-withdrawing group like a carbaldehyde and an electron-donating group like an alkyl chain has a profound impact on the final polymer's electronic and physical properties.
-
Solubility and Processability: Alkyl-substituted polythiophenes, such as poly(3-hexylthiophene) (P3HT), are known for their excellent solubility in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing.[2][3] Polymers derived from this compound may exhibit lower solubility, potentially requiring more aggressive solvents or processing conditions.
-
Electronic Properties: The electron-donating alkyl groups tend to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, leading to a smaller bandgap compared to polymers with electron-withdrawing substituents.[4] This tunability of the electronic structure is a key consideration in the design of materials for specific applications, such as organic photovoltaics and field-effect transistors.
-
Morphology and Regioregularity: The substituent at the 3-position also influences the polymer's ability to self-assemble into ordered structures, which is critical for efficient charge transport.[5] While both types of monomers can lead to regioregular polymers, the polymerization of 3-alkylthiophenes has been extensively studied and optimized to achieve high head-to-tail (HT) coupling, leading to well-defined, semi-crystalline materials.[5]
Experimental Section: A Comparative Protocol
To provide a practical context, we present a generalized, self-validating protocol for the Stille coupling polymerization of a bromothiophene monomer. This protocol can be adapted for both this compound and its alkylated alternatives.
Stille Coupling Polymerization Workflow
Caption: Generalized workflow for Stille coupling polymerization.
Detailed Protocol: Stille Polymerization of a Thiophene Monomer
Materials:
-
2,5-Dibromo-3-substituted-thiophene (1.0 mmol)
-
2,5-Bis(trimethylstannyl)-3-substituted-thiophene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Anhydrous Toluene (20 mL)
-
Methanol
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-3-substituted-thiophene and 2,5-bis(trimethylstannyl)-3-substituted-thiophene in anhydrous toluene.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol.
-
Dry the polymer under vacuum.
-
-
Purification:
-
Perform Soxhlet extraction on the crude polymer sequentially with methanol, hexane, and chloroform. The desired polymer is typically soluble in the chloroform fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and organostannane reagents are sensitive to oxygen and moisture, which can deactivate the catalyst and lead to side reactions.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle, leading to lower molecular weights and yields.
-
Soxhlet Extraction: This purification method is crucial for removing low molecular weight oligomers, residual catalyst, and unreacted monomers, resulting in a polymer with a narrower molecular weight distribution and improved electronic properties.
Alternative Polymerization Strategies
While Stille coupling is a robust method, Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative, as it avoids the use of toxic organotin reagents.[6]
Direct Arylation Polymerization (DArP) Workflow
Caption: Simplified workflow for Direct Arylation Polymerization (DArP).
DArP typically involves the palladium-catalyzed reaction of a C-H bond with a C-Br bond, offering a more direct route to polythiophenes. However, controlling the regioselectivity can be more challenging compared to Stille or Suzuki coupling.
Conclusion and Future Outlook
While this compound remains a useful monomer, particularly when post-polymerization functionalization is desired, 3-alkyl- and 3-alkoxy-substituted bromothiophenes offer significant advantages in terms of achieving high molecular weight, soluble, and processable polymers with tunable electronic properties. The choice of monomer should be guided by the specific requirements of the target application. For applications demanding high performance in organic electronics, such as high charge carrier mobility, the well-ordered structures afforded by regioregular poly(3-alkylthiophene)s often make them the preferred choice.
Future research will likely focus on developing novel functionalized thiophene monomers that combine the desirable properties of both electron-donating and electron-withdrawing groups, leading to multifunctional materials with precisely controlled optoelectronic and physical characteristics.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of poly(3-hexylthiophene) | Semantic Scholar [semanticscholar.org]
- 4. Polythiophene - Wikipedia [en.wikipedia.org]
- 5. The McCullough Group - Research [chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Bromothiophene-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance for the synthesis of active pharmaceutical ingredients (APIs). 2-Bromothiophene-3-carbaldehyde is a key building block in medicinal chemistry, and ensuring its purity is critical for the reliability and reproducibility of synthetic outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by representative experimental data and detailed methodologies.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and specificity of the method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility of the analyte and its interaction with a stationary phase, followed by mass-based detection. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds that can be vaporized without decomposition. |
| Sensitivity | Moderate to high (typically in the µg to ng range). | Very high (typically in the ng to pg range).[1] |
| Specificity | Dependent on the detector used (e.g., UV-Vis, DAD). Co-eluting impurities with similar spectral properties can be challenging to resolve. | High, as the mass spectrometer provides structural information, allowing for the definitive identification of the main component and impurities. |
| Typical Impurities Detected | Can detect a broad range of impurities, including starting materials, non-volatile byproducts, and degradation products. | Best suited for volatile impurities such as residual solvents and volatile byproducts from the synthesis. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent and filtration. | May require derivatization for polar or non-volatile compounds to increase their volatility, although this is unlikely to be necessary for this compound. |
Quantitative Data Summary
The following tables summarize hypothetical yet representative validation data for the purity analysis of this compound by HPLC and GC-MS. These values are based on typical performance characteristics observed for the analysis of similar aromatic aldehydes.
Table 1: HPLC Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 1.5% |
Table 2: GC-MS Method Performance
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantitation (LOQ) | ~20 ng/mL |
| Accuracy (% Recovery) | 99.1 - 100.8% |
| Precision (% RSD) | < 1.0% |
Experimental Protocols
Detailed methodologies for hypothetical HPLC and GC-MS analyses of this compound are provided below. These protocols are based on established methods for similar compounds.[2][3]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-15 min: 40% B to 90% B
-
15-20 min: Hold at 90% B
-
20-22 min: 90% B to 40% B
-
22-25 min: Hold at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of this compound and any volatile impurities.
Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.
Mandatory Visualization
References
Characterization of novel derivatives synthesized from 2-Bromothiophene-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Bioactive Derivatives from 2-Bromothiophene-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of novel derivatives synthesized from the versatile starting material, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, detailed characterization, and comparative biological performance of these emerging compounds, supported by experimental data and authoritative references.
Introduction: The Strategic Value of this compound
This compound is a highly valuable heterocyclic building block in medicinal chemistry and material science.[1][2] Its structure is primed for selective functionalization at three key positions: the aldehyde group (C3), the bromine atom (C2), and the thiophene ring itself. This trifecta of reactivity allows for the systematic construction of diverse molecular architectures. The aldehyde group serves as a handle for condensation and addition reactions, while the bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]
Thiophene-containing compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The sulfur atom in the thiophene ring can engage in unique interactions with biological targets, enhancing potency and modulating pharmacokinetic properties. This guide focuses on leveraging the reactivity of this compound to synthesize novel derivatives and evaluate their potential as therapeutic agents.
Synthetic Pathways and Rationale
The synthesis of novel derivatives from this compound typically follows a multi-step sequence designed to build molecular complexity in a controlled manner. A common and highly effective strategy involves an initial Suzuki-Miyaura cross-coupling reaction followed by a Claisen-Schmidt condensation to generate thiophene-based chalcones.
References
- 1. This compound | C5H3BrOS | CID 12245921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1860-99-7: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Bromothiophenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial for the synthesis of thiophene-containing compounds, which are prevalent in pharmaceuticals, functional materials, and conjugated polymers.[3][4] The choice of the palladium catalyst system is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the coupling of bromothiophenes.[1] This guide provides a comparative overview of common palladium-based catalyst systems, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of bromothiophenes is highly dependent on the nature of the ligand coordinated to the palladium center. The main classes of catalysts include those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[5] The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of various bromothiophenes.
| Catalyst System | Bromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [1][4] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Not Specified | K₃PO₄ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Low to Moderate | [1][6] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Not Specified | [1] |
| Pd(OAc)₂ / PPh₃ | 3-bromo-7-chloro-1-benzothiophene | 2 (Pd), 8 (Ligand) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | Not Specified | [7] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [5] |
| PEPPSI-IPr | 3-Bromopyridine | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [5] |
| Herrmann's Catalyst | 3-Bromopyridine* | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Pd(OAc)₂ / 1 | 2-bromothiophene | 0.25 | Not Specified | n-butanol/H₂O | Not Specified | Not Specified | ~98 | [8] |
Note: Data for 3-Bromopyridine is included as a representative heteroaryl bromide to compare modern catalyst systems like those based on SPhos and PEPPSI-IPr, which are also effective for bromothiophenes. "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.[1] The yields are highly dependent on the specific arylboronic acid used in the coupling reaction.[1]
Analysis of Catalyst Systems
Phosphine-Based Catalysts: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used and effective for a range of Suzuki couplings.[1] However, for more challenging substrates, including some heteroaryl bromides, more electron-rich and bulky phosphine ligands are often required to achieve high yields and turnover numbers.[5][9] Ligands such as SPhos, developed by the Buchwald group, are known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved catalytic efficiency.[5][9][10] Catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand are also common and offer flexibility.[7][11]
N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[5] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[5][12] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings due to their high stability and activity.[5][13]
Palladacycles: Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity.[5][14] They are often favored for their efficiency and robustness, which can be advantageous for large-scale syntheses.[5] Herrmann's catalyst is a well-known example of a palladacycle used in cross-coupling reactions.[5]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromothiophenes. Optimization of the base, solvent, temperature, and catalyst loading is often necessary for a specific substrate combination.[2]
General Procedure using Pd(PPh₃)₄: To a Schlenk flask under an inert atmosphere (e.g., argon), add the bromothiophene (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium phosphate (K₃PO₄) (2.0-3.0 mmol).[1][4] Add the palladium catalyst, Pd(PPh₃)₄ (1-6 mol%).[1][4] Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[1][3] Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1][11] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).[1][3] Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1][7] The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.[3][7] The crude product is purified by column chromatography.[1][3]
General Procedure for In Situ Catalyst Generation (e.g., Pd(OAc)₂/Phosphine Ligand): In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[7] In a separate vial, pre-mix the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), and the desired phosphine ligand (e.g., PPh₃, SPhos) in a 1:1 to 1:4 Pd/ligand ratio.[7][11] Add this catalyst/ligand mixture to the main reaction flask. Add the degassed solvent (e.g., 1,4-dioxane/water, toluene).[3][7] The flask is then evacuated and backfilled with an inert gas. Heat the reaction mixture with vigorous stirring for the required time, monitoring its progress. The workup and purification follow the same procedure as described above.[7][11]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of steps including oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow A typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is depicted below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Redirecting [linkinghub.elsevier.com]
Performance Under the Magnifying Glass: A Comparative Guide to Organic Electronic Devices Based on 2-Bromothiophene-3-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel organic semiconducting materials with enhanced performance is relentless. This guide provides a comprehensive comparison of organic electronic devices fabricated using derivatives of 2-Bromothiophene-3-carbaldehyde, a versatile precursor for synthesizing complex conjugated polymers. The performance of these materials is critically assessed against established high-performing alternatives, supported by experimental data to inform future material design and device engineering.
At the heart of next-generation flexible and low-cost electronics, the molecular architecture of organic semiconductors dictates their ultimate performance. This compound serves as a valuable building block, offering reactive sites through its bromine and aldehyde functionalities for the synthesis of tailored polymers for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The strategic modification of this precursor allows for the fine-tuning of electronic properties, including charge carrier mobility and energy levels.
Comparative Performance in Organic Field-Effect Transistors (OFETs)
The performance of OFETs is primarily evaluated by the charge carrier mobility (μ), which signifies the speed at which charges travel through the semiconductor, and the on/off current ratio (Ion/Ioff), indicating the device's switching efficiency. Below is a comparison of a copolymer derived from a functionalized bromothiophene with benchmark and high-performance polymers.
| Polymer/Material | Charge Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Device Architecture |
| Dithieno[3,2-b:2′,3′-d]thiophene Copolymer¹ | 0.028 | 2 x 10⁴ | Top-Contact |
| Poly(3-hexylthiophene) (P3HT)² | ~0.1 | > 10⁵ | Bottom-Gate, Top-Contact |
| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole (DPP) Copolymer³ | up to 1.95 | - | Not Specified |
¹Data for a copolymer incorporating dithieno[3,2-b:2′,3′-d]thiophene moieties, representing a system derived from a functionalized bromothiophene.[1][2] ²Represents a widely studied benchmark polymer for OFETs.[3] ³A high-performance donor-acceptor copolymer.[4]
The data clearly indicates that while derivatives of bromothiophene-carbaldehyde can be used to create functional OFETs, their performance, as represented by the dithienothiophene copolymer, is currently modest compared to highly optimized materials like certain DPP-based copolymers, which exhibit significantly higher charge carrier mobilities.[1][2][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible fabrication and characterization of organic electronic devices. Below are generalized protocols for the synthesis of thiophene-based polymers and the fabrication of OFETs.
Synthesis of Thiophene-Based Copolymers via Stille Coupling
Stille coupling is a versatile palladium-catalyzed cross-coupling reaction widely used for the synthesis of conjugated polymers.
Materials:
-
Brominated thiophene derivative (e.g., a derivative of this compound)
-
Distannylated co-monomer (e.g., distannyl-benzodithiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and deoxygenated solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the brominated thiophene monomer, the distannylated co-monomer, and the palladium catalyst in the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for a specified period (e.g., 24-48 hours) to allow for polymerization.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter the crude polymer and purify it using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and re-precipitate to obtain the final product.
-
Dry the polymer under vacuum before characterization and device fabrication.
Fabrication of a Bottom-Gate, Top-Contact OFET
This is a common architecture for testing the performance of new organic semiconductors.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and dielectric, respectively)
-
Solution of the organic semiconductor in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by ultrasonication in a sequence of solvents (e.g., deionized water, acetone, isopropanol) and then dry it with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in a nonpolar solvent.[3]
-
Active Layer Deposition: Spin-coat the organic semiconductor solution onto the treated SiO₂ surface. The thickness of the film can be controlled by the solution concentration and the spin speed.
-
Annealing: Thermally anneal the semiconductor film to improve its crystallinity and molecular ordering, which is crucial for good charge transport. The annealing temperature and time are material-dependent.
-
Electrode Deposition: Place a shadow mask with the desired channel dimensions on top of the active layer. Deposit the source and drain electrodes (typically 40-50 nm of gold) via thermal evaporation.
-
Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station. The output and transfer curves are measured to extract the charge carrier mobility and the on/off ratio.
Visualizing the Workflow and Relationships
To better understand the processes and conceptual connections, the following diagrams have been generated using Graphviz.
Caption: From Monomer to Measurement: A Workflow for Assessing Organic Electronic Materials.
Caption: Interplay of Material Properties and Device Performance in Organic Electronics.
References
- 1. Novel copolymers incorporating dithieno[3,2-b:2′,3′-d]thiophene moieties for air-stable and high performance organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. leigroup.cn [leigroup.cn]
A Comparative Guide to Isomeric Purity Analysis of Brominated Thiophene Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of brominated thiophene aldehydes is a critical quality attribute in the synthesis of pharmaceuticals and advanced materials. The position of the bromine and aldehyde substituents on the thiophene ring significantly influences the physicochemical properties and reactivity of these intermediates, making the accurate quantification of isomeric impurities essential. This guide provides an objective comparison of three common analytical techniques for isomeric purity analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (Q-NMR) spectroscopy.
The Challenge: Separating Positional Isomers
The synthesis of monosubstituted brominated thiophene aldehydes can often lead to the formation of a mixture of positional isomers. For instance, the bromination of 3-formylthiophene can yield both 2-bromo-3-formylthiophene and 5-bromo-3-formylthiophene. These isomers can exhibit very similar physical properties, such as boiling points and polarities, which makes their separation and quantification a significant analytical challenge. One researcher noted the difficulty in separating 2-bromo-3-methylthiophene from its 5-bromo isomer using standard chromatographic techniques, underscoring the need for optimized analytical methods.[1]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis depends on several factors, including the required resolution, sensitivity, accuracy, and sample throughput. The following table summarizes the key performance characteristics of GC-FID, RP-HPLC, and Q-NMR for the analysis of brominated thiophene aldehyde isomers.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC) | Quantitative NMR (Q-NMR) |
| Resolution | Good to Excellent (with optimized column and conditions) | Good to Excellent (highly dependent on column chemistry) | Moderate (depends on chemical shift differences) |
| Sensitivity | High | High | Low to Moderate |
| Linearity | Excellent | Excellent | Excellent |
| Precision | Excellent | Excellent | Good to Excellent |
| Accuracy | Good (requires pure reference standards for each isomer) | Good (requires pure reference standards for each isomer) | Excellent (primary method, can be performed with a single internal standard) |
| Throughput | High | High | Moderate |
| Primary Use | Routine quality control, quantification of known impurities | Method development, routine quality control, preparative separation | Structural confirmation, absolute quantification, analysis of complex mixtures without isomer-specific standards |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of a model mixture of 2-bromo-3-formylthiophene and its potential positional isomer, 5-bromo-3-formylthiophene.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for separating and quantifying volatile and thermally stable compounds like brominated thiophene aldehydes.
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a suitable capillary column.
Sample Preparation:
-
Prepare a stock solution of the brominated thiophene aldehyde sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If an internal standard is used for quantification, add it to the sample solution at a known concentration. 1,3,5-trichlorobenzene is a suitable internal standard.
Chromatographic Conditions:
-
Column: A medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. For challenging separations, a more polar column may be required.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The percentage of each isomer is calculated based on the peak area relative to the total area of all relevant peaks. For more accurate quantification, a calibration curve should be prepared using certified reference standards for each isomer.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile technique for the separation of moderately polar compounds. The choice of stationary phase is critical for resolving positional isomers.
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
Sample Preparation:
-
Prepare a stock solution of the brominated thiophene aldehyde sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A C18 column with a polar-embedded group or a column with a stationary phase capable of π-π interactions (e.g., pyrenylethyl- or nitrophenylethyl-bonded silica) is recommended for enhanced selectivity towards positional isomers.[2] Dimensions: 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, 40% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Analysis: Isomeric purity is determined by calculating the area percentage of the main peak relative to the total peak area. Calibration curves with pure isomer standards are necessary for accurate quantification.
Quantitative Nuclear Magnetic Resonance (Q-NMR) Spectroscopy
Q-NMR is a primary analytical method that allows for the quantification of compounds without the need for specific reference standards for each analyte.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the brominated thiophene aldehyde sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) to the NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A standard proton spectral width (e.g., -2 to 12 ppm).
Data Analysis:
-
Identify non-overlapping signals for each isomer and the internal standard. For brominated thiophene aldehydes, the aldehyde proton and the aromatic protons are typically well-resolved.
-
Carefully integrate the selected signals.
-
The molar ratio of the isomers can be calculated by comparing the integrals of their respective signals. The absolute amount of each isomer can be determined by comparing its integral to the integral of the known amount of the internal standard.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between the different methods, the following diagrams are provided.
References
A Comparative Guide to the Photophysical Properties of Thiophene- and Furan-Based Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fundamental photophysical properties of two common heterocyclic aldehydes: thiophene-2-carbaldehyde and furan-2-carbaldehyde. Understanding these properties is crucial for their application as building blocks in the synthesis of novel fluorescent probes, photosensitizers, and other photoactive materials used in drug development and biomedical research.
Introduction
Thiophene and furan are five-membered aromatic heterocycles that form the core of numerous photoactive molecules. The nature of the heteroatom—sulfur in thiophene and oxygen in furan—imparts distinct electronic and, consequently, photophysical characteristics to their derivatives. While both are structurally similar, their excited-state behaviors diverge significantly, influencing the design and functionality of molecules derived from them.
Photophysical Properties: A Comparative Analysis
The photophysical behavior of a molecule describes its interaction with light, including absorption, emission (fluorescence and phosphorescence), and non-radiative decay processes. A general overview of these processes is depicted in the Jablonski diagram below.
For both thiophene-2-carbaldehyde and furan-2-carbaldehyde, radiative decay pathways such as fluorescence are generally inefficient. Their excited states are often quenched through non-radiative processes.
Furan-2-Carbaldehyde (Furfural)
Studies on furan-2-carbaldehyde in the vapor phase have shown that upon excitation, it primarily exhibits phosphorescence from its first excited triplet state (T₁) of nπ* character.[1] Fluorescence from the first excited singlet state (S₁) is not a significant deactivation pathway. The quantum yield of photodecomposition is also notably low, suggesting that the absorbed energy is dissipated mainly through non-radiative internal conversion and intersystem crossing.[2][3]
Thiophene-2-Carbaldehyde
Direct and detailed photophysical data for thiophene-2-carbaldehyde is less common in the literature compared to its more complex derivatives. The parent thiophene molecule is known to have an extremely low fluorescence quantum yield.[4] This is attributed to efficient non-radiative decay pathways, including ring-opening upon excitation, which provides a rapid route for the molecule to return to the ground state without emitting light.[4][5] It is plausible that the aldehyde derivative follows a similar trend, exhibiting very weak or no fluorescence. Thiophene-based compounds are, however, extensively used as building blocks for highly fluorescent molecules when appropriately functionalized.[6]
Quantitative Photophysical Data
| Property | Thiophene-2-carbaldehyde | Furan-2-carbaldehyde |
| Molar Mass ( g/mol ) | 112.15[7] | 96.08[8] |
| UV Absorption (λmax) | Not widely reported for the simple aldehyde. Derivatives show absorption in the UV region. | ~277 nm (in aqueous solution)[9] |
| Fluorescence Emission (λem) | Generally considered non-fluorescent or very weakly fluorescent.[4] | Not typically observed. |
| Fluorescence Quantum Yield (ΦF) | Expected to be very low (<0.01). | Extremely low to non-existent.[2] |
| Phosphorescence | Not widely reported. | Observed from the 3nπ* state in the vapor phase.[1] |
| Excited State Lifetime (τ) | Expected to be very short due to efficient non-radiative decay.[4] | The phosphorescence lifetime in the vapor phase ranges from approximately 200 to 1500 µs, depending on pressure.[2] |
Note: The lack of comprehensive data for the parent aldehydes underscores their role as synthons. Their photophysical properties are typically modulated and enhanced through chemical modification.
Experimental Protocols
The characterization of the photophysical properties of these aldehydes and their derivatives involves a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of light absorbed by the molecule.
Methodology:
-
Sample Preparation: Solutions of the aldehyde are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (typically 10-5 to 10-6 M).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of the sample is measured over a range of wavelengths (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.
Steady-State Fluorescence Spectroscopy
Objective: To measure the emission spectrum and relative quantum yield of a fluorescent compound.
Methodology:
-
Sample Preparation: Dilute solutions are prepared as in UV-Vis spectroscopy to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used. The instrument records the intensity of emitted light as a function of wavelength.
-
Measurement: The sample is excited at or near its λmax, and the resulting emission spectrum is recorded.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is often determined relative to a well-characterized standard (e.g., quinine sulfate). The integrated fluorescence intensity, absorbance at the excitation wavelength, and refractive index of the solvent for both the sample and the standard are used in the calculation.[10]
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the lifetime of the excited state.
Methodology:
-
Instrumentation: Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly employed.
-
Measurement: The sample is excited with a pulsed light source (e.g., a laser or LED). The time delay between the excitation pulse and the arrival of the first emitted photon is measured repeatedly.
-
Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).[10]
Application in Probe Development: A Logical Workflow
While thiophene- and furan-based aldehydes are not typically fluorescent themselves, they are critical starting materials for the synthesis of advanced fluorescent probes. The following diagram illustrates a typical workflow from the aldehyde to its application in cellular imaging.
This workflow highlights the transformation of a non-fluorescent starting material into a powerful tool for biological imaging. The choice between a thiophene or furan core will influence the final photophysical properties of the resulting fluorophore.
Conclusion
Thiophene-2-carbaldehyde and furan-2-carbaldehyde, while simple in structure, possess distinct foundational photophysical characteristics. Furan-2-carbaldehyde is characterized by its phosphorescence in the vapor phase and a general lack of fluorescence. Thiophene-2-carbaldehyde is presumed to be non-fluorescent due to efficient non-radiative decay pathways, a characteristic inherited from its parent heterocycle.
For researchers in drug development and materials science, these aldehydes should not be viewed as photoactive agents in their own right, but rather as versatile and electronically tunable scaffolds. Their true potential is unlocked through chemical synthesis, where their core structures can be elaborated to create sophisticated molecules with tailored absorption and emission properties suitable for a wide range of applications, from bio-imaging to organic electronics. Future research will undoubtedly continue to exploit the subtle yet significant differences between these two heterocyclic systems to design next-generation photoactive materials.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Excited states of thiophene: ring opening as deactivation mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ymdb.ca [ymdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Bromothiophene-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Bromothiophene-3-carbaldehyde, a common intermediate in pharmaceutical research and organic synthesis. Adherence to these protocols will minimize risks and ensure responsible chemical waste management.
I. Immediate Safety and Hazard Profile
This compound is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Key Safety Data:
The following table summarizes essential quantitative safety and physical data for this compound and the closely related compound, 2-Bromothiophene. This information is critical for risk assessment and safe handling.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC[1] |
| CAS Number | 1860-99-7 | PubChem[1] |
| Molecular Formula | C₅H₃BrOS | PubChem[1] |
| Molecular Weight | 191.05 g/mol | PubChem[1][2] |
| GHS Signal Word | Warning | Sigma-Aldrich[2], ChemScene[3] |
| GHS Hazard Statements | H302, H315, H317, H319, H332, H335 | PubChem[1] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[2] |
| Flash Point (2-Bromothiophene) | 56 °C (133 °F) | Wikipedia[4] |
| LD50 Oral, Rat (2-Bromothiophene) | 200–250 mg/kg | Wikipedia[4] |
GHS Pictograms:
! GHS07: Exclamation Mark[2]
II. Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance. This process involves segregation, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) department.
Caption: Disposal workflow for this compound.
III. Experimental Protocol for Disposal
This protocol provides a step-by-step methodology for the safe disposal of this compound waste generated in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste container (chemically resistant, with a secure lid).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Fume hood.
Procedure:
-
Waste Segregation:
-
Identify the waste stream for this compound as "Halogenated Organic Waste."
-
Do not mix this waste with non-halogenated organic solvents, aqueous solutions, or solid waste.
-
-
Container Preparation:
-
Obtain a designated waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Transfer:
-
Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour or transfer the this compound waste into the prepared container. Avoid splashing.
-
If the original container is to be disposed of, rinse it three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected as halogenated organic waste.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound."
-
List all components and their approximate percentages if it is a mixed waste stream.
-
Ensure the start date of waste accumulation is recorded.
-
-
Storage:
-
Securely close the waste container lid.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request:
-
Once the container is full, or before the designated accumulation time limit is reached, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup requests.
-
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sealable bags or a designated container for spill cleanup debris.
-
Appropriate PPE (as listed above).
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or involves other hazardous materials, contact your institution's EHS or emergency response team immediately.
-
-
Containment (for small, manageable spills):
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, contain the spill by creating a dike around it with absorbent material.
-
-
Cleanup:
-
Cover the spill with additional absorbent material and allow it to be fully absorbed.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealable bag or a designated waste container.
-
-
Disposal of Cleanup Debris:
-
Label the container with a hazardous waste tag, clearly indicating "Spill Debris containing this compound."
-
Manage this waste as halogenated organic waste and request a pickup from EHS.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Properly dispose of any contaminated cleaning materials as hazardous waste.
-
By following these detailed procedures, researchers and laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment.
References
Essential Safety and Operational Guide for Handling 2-Bromothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 2-Bromothiophene-3-carbaldehyde, ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause skin irritation, an allergic skin reaction, and respiratory irritation.[1][3][4][5] Some data suggests it may be harmful if it comes into contact with the skin or is inhaled.[1][3][5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[6] Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat.[7] | To prevent skin contact, which can lead to irritation or an allergic reaction. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[4][7] | To protect against inhalation of dust or vapors, which may be harmful. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
-
Store in a tightly sealed, suitable container in a cool, dry, and well-ventilated area.[4][5][7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[7][8]
-
Some sources recommend refrigeration and storage under an inert atmosphere.[4][8]
-
Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][8]
-
Disposal Plan
-
Waste Collection:
-
Disposal:
Emergency Procedures
-
In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[6] If skin irritation or a rash occurs, get medical advice.[9] Remove and wash contaminated clothing before reuse.[4]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[3][4][6]
Caption: Workflow for PPE Selection and Use.
References
- 1. This compound | C5H3BrOS | CID 12245921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
